Acetylthiamine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHYYQFAKJDON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955730 | |
| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3419-28-1 | |
| Record name | Acetylthiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Acetylthiamine
Introduction: The Significance of Acetylthiamine in Modern Research
Thiamine (Vitamin B1) is a cornerstone of cellular metabolism, acting primarily in its diphosphate form as an essential cofactor for enzymes critical to carbohydrate and amino acid metabolism. This compound, a synthetic derivative, emerges as a molecule of significant interest for researchers in biochemistry, enzymology, and drug development. Formed by the acetylation of the primary hydroxyl group on thiamine's thiazole ring, this compound serves two primary roles in research: as a stable intermediate analog for studying the mechanisms of thiamine pyrophosphate (TPP)-dependent enzymes, and as a potential therapeutic agent with modified lipophilicity and transport characteristics compared to its parent compound.
This guide provides a comprehensive, technically robust framework for the synthesis and rigorous chemical characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, providing the causal logic behind methodological choices to empower researchers to not only replicate but also adapt these protocols for their specific research needs.
Part 1: Strategic Synthesis of this compound
The synthesis of this compound from its common precursor, thiamine hydrochloride, is a direct esterification reaction. The core objective is to selectively acetylate the primary hydroxyl group of the 5-(2-hydroxyethyl) side chain on the thiazole ring without affecting the amine functionalities on the pyrimidine ring.
Principle of Synthesis: O-Acetylation
The chosen method is an O-acetylation using acetic anhydride as the acetylating agent. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves a dual role: it acts as the solvent and neutralizes the hydrochloric acid present in the starting material as well as the acetic acid byproduct formed during the reaction, driving the equilibrium towards product formation.[1]
Reaction Scheme
The chemical transformation is illustrated below:
Caption: Figure 1. Synthesis of this compound via O-Acetylation.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents:
-
Thiamine hydrochloride
-
Acetic anhydride (Ac₂O), reagent grade
-
Pyridine, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer/hotplate
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve thiamine hydrochloride in anhydrous pyridine (approx. 5-10 mL per gram of thiamine HCl) with gentle stirring. The pyridine acts as a solvent and a base to neutralize the HCl salt.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This helps to control the exothermic nature of the subsequent reaction.
-
Acetylation: While maintaining the cool temperature and stirring, slowly add acetic anhydride (approximately 1.5 to 2.0 molar equivalents relative to thiamine HCl) to the solution dropwise. A slight excess of the acetylating agent ensures the reaction goes to completion.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: Once the reaction is complete, return the flask to an ice bath. Slowly add a volume of cold, anhydrous diethyl ether that is 5-10 times the volume of the pyridine used. This will cause the this compound hydrochloride product to precipitate out of the solution, as it is insoluble in ether.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with several small portions of cold diethyl ether to remove residual pyridine and acetic anhydride.
-
Drying: Dry the isolated white to off-white solid product under vacuum to remove all traces of solvent.
Causality and In-Process Logic:
-
Why Pyridine? Pyridine is an ideal choice because it is a reasonably good solvent for thiamine hydrochloride and effectively scavenges the protons from both the HCl salt and the acetic acid byproduct, preventing the protonation of the primary amine on the pyrimidine ring, which would deactivate it.
-
Why Acetic Anhydride? Acetic anhydride is a highly effective and readily available acetylating agent. Its reaction with the hydroxyl group is thermodynamically favorable.
-
Why Diethyl Ether for Precipitation? The polarity difference between the ionic product (this compound hydrochloride) and the nonpolar solvent (diethyl ether) makes ether an excellent anti-solvent for precipitating the desired compound while leaving unreacted reagents and byproducts in solution.
Part 2: Rigorous Chemical Characterization
Verifying the identity, structure, and purity of the synthesized this compound is a critical, non-negotiable step for ensuring the validity of any subsequent research. A multi-technique approach provides a self-validating system of characterization.
Overall Characterization Workflow
The logical flow of characterization ensures that each step confirms the findings of the previous one, culminating in a high-confidence structural assignment and purity assessment.
Caption: Figure 2. Workflow for this compound Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the dried this compound product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR Spectral Features (in D₂O): The key diagnostic signals confirming successful acetylation are:
-
Appearance of Acetyl Protons: A new, sharp singlet appearing at approximately δ 2.1-2.2 ppm , integrating to 3 protons (–C(=O)CH ₃).
-
Downfield Shift of Methylene Protons: The two methylene groups of the hydroxyethyl side chain (–CH ₂–CH ₂–OH in thiamine) will be shifted downfield due to the electron-withdrawing effect of the newly formed ester group.
-
The methylene group adjacent to the new ester oxygen (–CH ₂–OAc) will appear as a triplet at approximately δ 4.3-4.5 ppm .
-
The methylene group adjacent to the thiazole ring (Ar–CH ₂–) will appear as a triplet at approximately δ 3.3-3.5 ppm .
-
-
Other characteristic peaks for the thiamine backbone (pyrimidine and thiazole ring protons, methyl groups) should remain, though minor shifts are possible.[2]
Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight and can offer structural information through fragmentation patterns. Electrospray Ionization (ESI) is well-suited for this charged, polar molecule.
Protocol for MS Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent system, typically a mixture of water/acetonitrile or water/methanol with a small amount of formic acid (0.1%) to aid ionization.
-
Infuse the solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometric Data:
-
Molecular Ion: this compound is a quaternary amine, meaning it carries a permanent positive charge. The expected mass-to-charge ratio (m/z) for the molecular cation [M]⁺ (C₁₄H₁₉N₄O₂S⁺) will be approximately 307.12 .
-
Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 307.12 precursor ion would likely show characteristic fragments. Key fragmentation pathways would involve the cleavage of the methylene bridge between the pyrimidine and thiazole rings, a common fragmentation route for thiamine and its derivatives.[3] A prominent fragment would be expected at m/z 122 , corresponding to the pyrimidine portion of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the synthesized compound. A reversed-phase method is typically employed.
Protocol for HPLC Analysis:
-
System Preparation: Use a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent) and an organic modifier like acetonitrile or methanol.[4][5]
-
Sample Preparation: Prepare a standard solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection and Detection: Inject a defined volume (e.g., 10-20 µL) onto the column. Detection is typically performed using a UV detector at a wavelength around 245-254 nm. For higher sensitivity and specificity, post-column derivatization to form the highly fluorescent thiochrome can be employed (Excitation: ~375 nm, Emission: ~435 nm).[6][7][8]
-
Purity Assessment: A pure sample should yield a single, sharp, symmetrical peak. Purity can be calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Causality in HPLC Method:
-
This compound is more lipophilic (less polar) than the starting material, thiamine. Therefore, in a reversed-phase HPLC system, this compound will have a longer retention time than any unreacted thiamine, allowing for clear separation and quantification of purity.
Summary of Characterization Data
| Parameter | Expected Result | Rationale / Confirmation |
| Molecular Formula | C₁₄H₁₉N₄O₂S⁺ (cation) | Based on the structure of acetylated thiamine. |
| Molecular Weight | 342.8 g/mol (as chloride salt) | Confirmed by PubChem CID 150630.[1] |
| ¹H NMR (D₂O) | Singlet ~2.1 ppm (3H); Triplet ~4.4 ppm (2H) | Appearance of acetyl methyl protons and downfield shift of adjacent CH₂ group confirms ester formation. |
| Mass Spec (ESI-MS) | [M]⁺ at m/z ≈ 307.12 | Corresponds to the exact mass of the this compound cation. |
| Mass Spec (ESI-MS/MS) | Major fragment at m/z ≈ 122 | Characteristic fragment of the pyrimidine moiety, confirming the thiamine backbone. |
| HPLC (C18) | Single major peak with tR > thiamine | Increased retention time (tR) relative to thiamine indicates successful acetylation and increased lipophilicity. |
Conclusion: A Foundation for Reliable Science
This guide has detailed a robust and verifiable pathway for the synthesis and comprehensive characterization of this compound. By understanding the chemical principles behind each step—from the role of pyridine in the acetylation reaction to the expected spectral shifts in NMR—researchers are equipped to produce and validate this important chemical tool with high confidence. The application of orthogonal analytical techniques (NMR, MS, and HPLC) creates a self-validating workflow that ensures the structural integrity and purity of the final compound, forming a reliable foundation for its use in enzymatic assays, metabolic studies, and the development of novel therapeutic strategies.
References
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Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]
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Hannibal, L., et al. (2008). Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. Clinical Chemistry. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001372). [Link]
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Davidson, W., Armstrong, J., & Beynon, R. (n.d.). Chapter 15: Positional Proteomics at the N-Terminus as a Means of Proteome Simplification. [Link]
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Baines, M. (2001). A simplified HPLC method for thiamine and its phosphate esters in whole blood. Journal of Analytical Bio-Science. [Link]
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Hannisdal, R., et al. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. SciSpace. [Link]
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Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports. [Link]
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Lipophilic Thiamine Derivatives as Potential Neuroprotective Agents: A Technical Guide for Preclinical Research
Preamble for the Researcher: This guide addresses the emerging potential of lipophilic thiamine derivatives in the context of neuroprotection. The initial query centered on acetylthiamine; however, a thorough review of preclinical literature reveals a significant scarcity of specific data on this particular molecule. In contrast, extensive research exists for other S-acyl thiamine derivatives, most notably benfotiamine. Therefore, this document will focus on the principles and well-documented findings for benfotiamine and related thioesters as a comprehensive framework. The mechanisms, protocols, and data presented herein are intended to serve as a robust proxy and foundational guide for researchers interested in exploring the neuroprotective potential of this entire class of compounds, including the less-studied this compound.
Introduction: The Thiamine Paradox in Neurodegeneration
Thiamine (Vitamin B1) is fundamental to neuronal health, primarily through its active form, thiamine diphosphate (ThDP), which is an essential coenzyme for key enzymes in glucose and energy metabolism.[1] Thiamine deficiency is linked to severe neurological disorders, and its depletion is a documented feature in the brains of patients with neurodegenerative diseases like Alzheimer's.[2][3] This connection logically suggests thiamine supplementation as a therapeutic strategy.
However, the "thiamine paradox" lies in its limited therapeutic efficacy when administered in its standard, water-soluble form. Thiamine hydrochloride suffers from slow, carrier-mediated absorption and poor penetration of the blood-brain barrier.[4] This limitation has driven the development of synthetic, lipophilic thiamine precursors designed to enhance bioavailability and CNS penetration.[1][4] This guide provides a technical overview of the preclinical evidence and methodologies for evaluating this promising class of neuroprotective agents.
Core Neuroprotective Mechanisms of Thiamine Thioesters
Preclinical studies, largely centered on benfotiamine, reveal that its neuroprotective effects are pleiotropic and often independent of its classic coenzyme role in energy metabolism.[1][5][6] The primary mechanisms converge on mitigating cellular stress pathways central to neurodegeneration.
Attenuation of Oxidative Stress via Nrf2/ARE Pathway Activation
A foundational element of neurodegeneration is chronic oxidative stress. Thiamine derivatives have demonstrated potent antioxidant effects.[1][7] Benfotiamine, in particular, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7]
Causality: Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including those for glutathione synthesis and other antioxidant enzymes. This proactive cellular defense mechanism is a prime target for neuroprotective therapeutics. Benfotiamine and its metabolites appear to directly trigger this pathway, enhancing the neuron's intrinsic ability to neutralize reactive oxygen species (ROS).[3]
Caption: Experimental workflow for an in vivo preclinical study.
Future Directions and Conclusion
The preclinical evidence for lipophilic thiamine derivatives, particularly benfotiamine, presents a compelling case for their neuroprotective potential. The multifaceted mechanism of action—targeting oxidative stress, inflammation, and specific pathological protein modifications—makes them attractive candidates for complex diseases like Alzheimer's.
Key Knowledge Gaps & Future Research:
-
Compound-Specific Data: There is a clear need for head-to-head comparative studies of different thiamine thioesters (including this compound) to determine if subtle structural changes lead to significant differences in potency, mechanism, or CNS penetration.
-
Target Engagement: While downstream effects are well-documented, direct evidence of target engagement in the brain (e.g., measuring Nrf2 nuclear translocation or GSK-3β inhibition in vivo) would strengthen the mechanistic understanding.
-
Metabolite Activity: The neuroprotective effects may be mediated by metabolites of the parent compound. [6]Identifying these active metabolites is crucial for optimizing drug design.
References
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Thiamine as a peripheral neuro-protective agent in comparison with N-acetyl cysteine in axotomized rats. (n.d.). PubMed. [Link]
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Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (n.d.). Semantic Scholar. [Link]
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Effects of thiamine (vitamin B1) on the nervous system: new approaches in the therapy of neurodegenerative diseases. (2024). Mister-Blister. [Link]
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Sambon, M., Wins, P., & Bettendorff, L. (2019). Thiamine and lipophilic thiamine precursors protect against oxidative damage in cultured neuroblastoma cells. Frontiers in Neuroscience. [Link]
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Wenisch, S., Fortmann, B., Steinmetz, T., Leiser, R., & Bitsch, I. (1996). Neuroprotective Effects of Thiamine-Megadoses After Long-Term Ethanol Application in the Rat Brain. A Structural Investigation of Hippocampal CA1 Pyramidal and Cerebellar Purkinje Neurons. Journal für Hirnforschung. [Link]
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Thiamine as a Possible Neuroprotective Strategy in Neonatal Hypoxic-Ischemic Encephalopathy. (2021). MDPI. [Link]
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Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives. Evidence-Based Complementary and Alternative Medicine, 3(1), 49-59. [Link]
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Tylicki, A., Łotowski, Z., Siemieniuk, M., & Ratkiewicz, A. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports, 38(1). [Link]
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Lattanzio, F., & Corvi, E. (2021). Thiamine as a Possible Neuroprotective Strategy in Neonatal Hypoxic-Ischemic Encephalopathy. Antioxidants, 11(1), 26. [Link]
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Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports. [Link]
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Torshin, I. Y., & Gromova, O. A. (2021). The importance of thiamine (vitamin B1) in humans. Terapevticheskii arkhiv, 93(1), 118-126. [Link]
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Tylicki, A., Łotowski, Z., Siemieniuk, M., & Ratkiewicz, A. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience reports, 38(1), BSR20171148. [Link]
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Bettendorff, L., & Kopacz, A. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. International journal of molecular sciences, 22(11), 5418. [Link]
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Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins - biological activity and methods of synthesis. Bioscience Reports. [Link]
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Bettendorff, L., & Kopacz, A. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. International Journal of Molecular Sciences, 22(11), 5418. [Link]
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Gromova, O. A., et al. (2022). Thiamine (Vitamin B1)—An Essential Health Regulator. Molecules. [Link]
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Hesp, Z. C., et al. (2021). Thiamine, gastrointestinal beriberi and acetylcholine signaling. Frontiers in Neuroscience. [Link]
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(2025). Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations. ResearchGate. [Link]
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Begley, T. P. (2006). Thiamin Biosynthesis - still yielding fascinating biological chemistry. IUBMB life, 58(4), 213–219. [Link]
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An In-depth Technical Guide to the Role of Acetylthiamine in Cellular Energy Metabolism and Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiamine (Vitamin B1) is an indispensable micronutrient, serving as a critical cofactor for enzymes central to carbohydrate and energy metabolism. However, the clinical and research utility of standard water-soluble thiamine is often hampered by its limited bioavailability. This guide delves into the mechanisms and applications of acetylthiamine, a lipophilic thiamine derivative with markedly superior absorption characteristics. We will explore its fundamental role in augmenting cellular energy production by optimizing key metabolic pathways, including the Krebs cycle and the pentose phosphate pathway. Furthermore, this document provides a detailed examination of this compound's direct impact on mitochondrial function, from enhancing ATP synthesis to modulating redox status. This guide is designed to serve as a comprehensive technical resource, offering not only mechanistic insights but also actionable experimental protocols for professionals engaged in metabolic research and therapeutic development.
Introduction: Overcoming the Limitations of Standard Thiamine
Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is essential for the function of several enzymes that are gatekeepers of cellular energy metabolism.[1][2] These enzymes are pivotal in converting carbohydrates into ATP, the primary energy currency of the cell.[2][3] Consequently, thiamine deficiency profoundly impairs cellular respiration, leading to a range of pathologies primarily affecting organ systems with high energy demands, such as the nervous and cardiovascular systems.[4][5]
Despite its importance, therapeutic and experimental use of standard thiamine hydrochloride is constrained by its dose-dependent, saturable absorption mechanism in the small intestine, resulting in low bioavailability, estimated to be between 3.7% and 5.3%.[6][7] This limitation necessitates the exploration of more effective delivery forms.
This compound, also known as allithiamine, is a lipid-soluble derivative of thiamine, first discovered in garlic (Allium sativum).[4][8][9] Its lipophilic nature allows it to passively diffuse across cell membranes, bypassing the saturable transporters required by thiamine hydrochloride. This results in significantly higher plasma and tissue concentrations, making it a more potent and reliable agent for modulating cellular thiamine levels.[4][10][11]
Core Mechanism: Enhanced Bioavailability and Conversion to TPP
The primary advantage of this compound lies in its superior pharmacokinetic profile. Unlike water-soluble thiamine, its lipid solubility facilitates easy passage through intestinal membranes and subsequent distribution into cells. Once intracellular, this compound is readily hydrolyzed by cellular thioesterases to release free thiamine, which is then phosphorylated to form the active coenzyme, thiamine pyrophosphate (TPP). This efficient delivery and conversion process ensures a robust supply of TPP to critical metabolic enzymes.
Comparative Bioavailability of Thiamine Derivatives
| Thiamine Derivative | Chemical Nature | Bioavailability | Key Characteristics |
| Thiamine Hydrochloride | Water-soluble | Low (3.7-5.3%)[7] | Relies on saturable active transport. |
| This compound (Allithiamine) | Lipid-soluble | High | Passively diffuses across cell membranes.[9] |
| Benfotiamine | Lipid-soluble | High | S-acyl derivative; achieves significantly higher plasma concentrations than thiamine.[4][10] |
| Fursultiamine | Lipid-soluble | High | Thiamine tetrahydrofurfuryl disulfide derivative.[10] |
Central Role in Cellular Energy Metabolism
This compound potentiates cellular energy metabolism by ensuring the optimal function of TPP-dependent enzymes at critical metabolic junctures.
Glycolysis and the Krebs Cycle: The Engine of Cellular Respiration
The Krebs cycle (or Citric Acid Cycle) is the central hub of aerobic metabolism, occurring within the mitochondrial matrix, where acetyl-CoA is oxidized to produce NADH and FADH₂, which in turn fuel ATP production via oxidative phosphorylation.[12][13] this compound is crucial for two key enzymatic complexes in this process:
-
Pyruvate Dehydrogenase Complex (PDH): This mitochondrial enzyme complex links glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1][14] TPP is an essential cofactor for the E1 subunit of PDH.[15] An adequate supply of TPP, facilitated by this compound, ensures a continuous flow of acetyl-CoA into the Krebs cycle, preventing a metabolic bottleneck that would otherwise lead to lactate accumulation.[5][15][16] Thiamine deficiency severely impairs this step, leading to a deficit in mitochondrial acetyl-CoA and a significant energy shortage.[17]
-
α-Ketoglutarate Dehydrogenase (α-KGDH): This enzyme catalyzes a rate-limiting step within the Krebs cycle, converting α-ketoglutarate to succinyl-CoA.[1][18] Like PDH, α-KGDH is a multi-enzyme complex that requires TPP as a cofactor.[19] By supporting α-KGDH function, this compound helps maintain the integrity and efficiency of the entire Krebs cycle, ensuring sustained production of reducing equivalents (NADH, FADH₂) for ATP synthesis.
The Pentose Phosphate Pathway (PPP): A Nexus of Biosynthesis and Redox Balance
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. TPP is a cofactor for transketolase , a key enzyme in the non-oxidative phase of the PPP.[1][16][18] By supporting transketolase, this compound influences two critical cellular functions:
-
NADPH Production: The PPP is the primary source of cellular NADPH, which is essential for reductive biosynthesis (e.g., fatty acid synthesis) and, critically, for regenerating the reduced form of glutathione (GSH).[16][20] GSH is a major cellular antioxidant, vital for detoxifying reactive oxygen species (ROS).
-
Nucleotide Precursor Synthesis: The PPP produces ribose-5-phosphate, the precursor for the synthesis of nucleotides (DNA, RNA) and nucleotide coenzymes (ATP, NAD+, FAD).[18][20]
Impaired transketolase activity due to thiamine deficiency can disrupt these processes, leading to increased oxidative stress and impaired cellular repair and replication.[20][21]
Direct Impact on Mitochondrial Function
The mitochondrion is the primary site of ATP production and a major source of cellular ROS. This compound directly impacts both of these mitochondrial functions.
Optimization of ATP Synthesis
By ensuring the efficient operation of both the PDH complex and the Krebs cycle, this compound guarantees a steady supply of substrates (NADH and FADH₂) to the electron transport chain (ETC).[14] This leads to robust oxidative phosphorylation and optimized ATP synthesis.[2][3] In states of thiamine deficiency, the reduced flux through these pathways forces cells to rely more on anaerobic glycolysis, a far less efficient process that yields only 2 ATP per molecule of glucose compared to the ~32 ATP produced via oxidative phosphorylation.[3][15] This energy deficit is a primary driver of the pathophysiology seen in thiamine-deficient states.
Modulation of Mitochondrial Redox Status
Mitochondria are a major site of ROS production. While some ROS are important for signaling, excessive levels lead to oxidative stress, damaging lipids, proteins, and DNA, and contributing to mitochondrial dysfunction. This compound can mitigate mitochondrial oxidative stress through its role in the PPP. The NADPH generated via the TPP-dependent transketolase enzyme is crucial for the glutathione system (glutathione reductase/peroxidase), which detoxifies ROS within the mitochondria.[20] By bolstering this antioxidant defense system, this compound helps preserve mitochondrial integrity and function.
Experimental Protocols for Assessing this compound's Effects
To quantitatively assess the impact of this compound on cellular and mitochondrial bioenergetics, a series of validated assays can be employed. The following protocols provide a framework for such investigations.
Protocol: Measurement of Intracellular ATP Levels
Causality: This protocol measures total cellular ATP as a direct indicator of metabolic activity and energy status. A decrease in ATP is a hallmark of mitochondrial dysfunction. The luciferin-luciferase bioluminescence assay is chosen for its high sensitivity and suitability for high-throughput screening.[22][23][24]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma, H9c2 cardiomyocytes) in a white, opaque 96-well microplate suitable for luminescence readings. Culture cells to desired confluency.[25] Treat cells with this compound at various concentrations for a predetermined time course (e.g., 24 hours). Include vehicle-treated (control) and positive control (e.g., oligomycin, an ATP synthase inhibitor) groups.
-
Assay Preparation: Equilibrate the assay plate and the ATP assay reagent (containing luciferase and D-luciferin) to room temperature.[26]
-
Cell Lysis and Reaction: Add the ATP assay reagent directly to each well according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®).[26][27] This single reagent lyses the cells to release ATP and initiates the luminescent reaction.
-
Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[26]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ATP present.[24][27]
-
Data Analysis: Normalize the relative light units (RLU) of treated samples to the vehicle control. Present data as a percentage of control ATP levels.
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Causality: The mitochondrial membrane potential (ΔΨm) is generated by the electron transport chain and is a key indicator of mitochondrial health and respiratory activity.[28][29] A loss of ΔΨm is an early event in apoptosis and a sign of mitochondrial dysfunction. We describe the use of the JC-1 dye, which exhibits a fluorescence shift from red (J-aggregates in healthy, high-potential mitochondria) to green (monomers in depolarized, low-potential mitochondria).[30]
Methodology:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes (for microscopy) or in black-walled, clear-bottom 96-well plates (for plate reader analysis). Treat with this compound as described in 5.1. Include a vehicle control and a positive control for depolarization (e.g., FCCP or CCCP, protonophore uncouplers).[30]
-
JC-1 Staining: Prepare a 5 µM working solution of JC-1 dye in pre-warmed cell culture medium. Remove the treatment media from the cells, wash once with PBS, and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash and Image/Read: Remove the staining solution and wash the cells twice with warm PBS or culture medium. Add fresh medium for imaging.
-
Data Acquisition:
-
Fluorescence Microscopy: Visualize cells using a fluorescence microscope with filters for green (Ex/Em ~485/529 nm) and red (Ex/Em ~550/590 nm) fluorescence.[30] Healthy cells will exhibit bright red mitochondrial staining, while depolarized cells will show increased green fluorescence.
-
Flow Cytometry/Plate Reader: Quantify the fluorescence intensity in both red and green channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[30]
Protocol: Quantification of Mitochondrial Reactive Oxygen Species (ROS)
Causality: This protocol measures the production of superoxide, a primary ROS generated by the mitochondrial ETC. Elevated mitochondrial ROS is a sign of oxidative stress and electron transport chain dysfunction. The MitoSOX™ Red probe is a fluorescent dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[29]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described in 5.2. Include a vehicle control and a positive control for ROS induction (e.g., Antimycin A, an ETC Complex III inhibitor).
-
MitoSOX™ Staining: Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS or culture medium. Remove the treatment media, wash cells once, and add the staining solution.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash and Image/Read: Remove the staining solution and wash the cells gently three times with warm buffer.
-
Data Acquisition:
-
Fluorescence Microscopy/Flow Cytometry: Measure the red fluorescence (Ex/Em ~510/580 nm). An increase in fluorescence intensity indicates higher levels of mitochondrial superoxide.
-
-
Data Analysis: Quantify the mean fluorescence intensity of treated cells and normalize to the vehicle control group.
Applications in Research and Drug Development
The ability of this compound to efficiently restore cellular TPP levels makes it a valuable tool for both research and therapeutic development.
-
Neurological Disorders: Brain tissue is highly dependent on glucose metabolism, making it particularly vulnerable to thiamine deficiency.[17] this compound is being investigated for its potential in conditions like Wernicke-Korsakoff syndrome, Alzheimer's disease, and other neurodegenerative disorders where impaired energy metabolism is a contributing factor.[4][9]
-
Cardiovascular Health: The heart has immense energy requirements. This compound may support cardiovascular function by optimizing myocardial energy production.[8]
-
Metabolic Syndrome and Diabetes: By enhancing glucose metabolism, this compound and other derivatives like benfotiamine have shown promise in mitigating complications associated with diabetes.
-
Sepsis and Inflammation: Recent studies suggest that allithiamine can modulate metabolic flux during immune cell activation, potentially reducing the hyper-inflammatory state associated with sepsis by inhibiting glucose-driven citrate accumulation.[31]
Conclusion
This compound represents a significant advancement over conventional thiamine supplementation due to its superior bioavailability and efficient delivery to tissues. Its fundamental role as a precursor to the coenzyme TPP places it at the heart of cellular energy metabolism, directly influencing the efficiency of the Krebs cycle, the integrity of the pentose phosphate pathway, and the overall function of mitochondria. By optimizing ATP production and bolstering antioxidant defenses, this compound holds considerable promise as a research tool to probe cellular bioenergetics and as a therapeutic agent for a range of metabolic, neurologic, and inflammatory disorders. The experimental frameworks provided herein offer a robust starting point for researchers aiming to elucidate and harness the full potential of this potent micronutrient derivative.
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Strumiło, S. (n.d.). The importance of thiamine (vitamin B1) in humans. PMC - PubMed Central. Retrieved from [Link]
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Palmieri, F. (n.d.). Mitochondrial transport and metabolism of the vitamin B‐derived cofactors thiamine pyrophosphate, coenzyme A, FAD and NAD +, and related diseases: A review. PMC - PubMed Central. Retrieved from [Link]
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A Technical Guide to Investigating the Oral Bioavailability of Lipophilic Thiamine Derivatives in Animal Models
Audience: Researchers, Scientists, and Drug Development Professionals Preamble: Standard thiamine (Vitamin B1) exhibits limited oral bioavailability due to its reliance on a saturable, carrier-mediated transport system in the intestine.[1][2] This limitation has driven the development of lipophilic thiamine precursors, such as acetylthiamine and the more extensively studied benfotiamine, designed to enhance absorption and elevate systemic thiamine levels.[1][3] These compounds can passively diffuse across intestinal cell membranes, leading to significantly higher plasma and tissue concentrations of thiamine and its active metabolite, thiamine diphosphate (TDP).[2][3] This guide provides a comprehensive framework for designing and executing preclinical animal studies to evaluate the oral bioavailability of these promising derivatives, using benfotiamine as a primary working example due to the wealth of available research. The principles and protocols detailed herein are directly applicable to the study of this compound and other novel lipophilic analogues.
Part 1: The Scientific Rationale—Mechanism of Enhanced Bioavailability
The fundamental advantage of S-acyl thiamine derivatives like benfotiamine and this compound lies in their chemical structure. Unlike the water-soluble thiamine hydrochloride, these precursors are lipid-soluble, allowing them to bypass the rate-limiting active transporters in the gut.[2][4]
The absorption and conversion process is a sequential, multi-step pathway:
-
Dephosphorylation in the Intestine: Orally administered benfotiamine (S-benzoylthiamine O-monophosphate) is first dephosphorylated in the intestinal lumen by ecto-alkaline phosphatases to form S-benzoylthiamine.[2][5]
-
Passive Diffusion: This lipophilic intermediate, S-benzoylthiamine, readily passes through the lipid membranes of intestinal epithelial cells into the bloodstream.[2][6]
-
Conversion to Thiamine: Within erythrocytes and the liver, thioesterases hydrolyze S-benzoylthiamine, releasing free thiamine into circulation.[5]
-
Systemic Distribution and Phosphorylation: The released thiamine is then distributed to target tissues and intracellularly converted to its biologically active form, thiamine diphosphate (TDP), a critical coenzyme in glucose metabolism.[7]
This mechanism results in a bioavailability that can be approximately five times higher than that of an equivalent dose of thiamine hydrochloride, making these derivatives highly effective for therapeutic applications.[2][3]
Figure 1: Absorption and metabolic pathway of benfotiamine.
Part 2: Preclinical Bioavailability Study Design
A robust study design is paramount for generating reliable and reproducible pharmacokinetic data. The choices of animal model, formulation, and dosing regimen directly impact the quality of the results.
Selection of Animal Model
The Sprague-Dawley rat is a widely accepted and appropriate model for oral bioavailability studies due to its well-characterized physiology, manageable size, and historical use in pharmacokinetic research.[8][9]
-
Causality: Using a consistent and well-documented animal model like the Sprague-Dawley rat allows for better comparison of results across different studies and compounds. Their gastrointestinal physiology is sufficiently analogous to humans for the purposes of assessing oral absorption of small molecules.
Formulation and Dosing Vehicle
The formulation must ensure that the test compound is homogeneously suspended and can be accurately administered.
-
Trustworthiness: For lipophilic compounds like this compound or benfotiamine, which are poorly soluble in water, an appropriate suspension vehicle is critical.[5] A 0.5% solution of carboxymethylcellulose (CMC) in saline is a standard and effective choice that prevents the compound from settling and ensures consistent dosing.[10]
-
Dose Selection: Dose ranges should be selected based on existing literature or preliminary toxicity studies. For comparative studies, equimolar doses of this compound and a comparator (e.g., thiamine HCl) should be calculated to ensure a scientifically valid comparison of thiamine delivery.
Part 3: Experimental Protocols
The following sections provide step-by-step methodologies for conducting an oral bioavailability study in rats. Adherence to these protocols ensures animal welfare and data integrity.
Protocol: Oral Gavage Administration
Oral gavage ensures direct and accurate delivery of the test compound into the stomach.[10][11]
Materials:
-
Test compound suspension (e.g., this compound in 0.5% CMC)
-
Appropriately sized syringe (1-3 mL)
-
Stainless-steel, ball-tipped oral gavage needle (size appropriate for the rat's weight)[10]
Procedure:
-
Animal Preparation: Fast rats overnight (approx. 12-16 hours) prior to dosing to standardize stomach contents, ensuring free access to water.[10]
-
Dose Calculation: Weigh each rat immediately before dosing. Calculate the precise volume of the suspension to administer based on the animal's body weight (e.g., in mL/kg). A typical volume should not exceed 10-20 mL/kg.[11]
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting its lower body.[11] The head should be extended upright to create a straight line through the neck and esophagus.[12]
-
Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib. This is the maximum insertion depth to reach the stomach without risking perforation.[11]
-
Administration: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The rat should exhibit a swallowing reflex.[12] Crucially, never force the needle. If resistance is met, withdraw and re-insert.[4]
-
Dosing: Once the needle is in place, slowly and smoothly administer the suspension.[10]
-
Recovery: Withdraw the needle in a single smooth motion and return the animal to its cage. Monitor the rat for any signs of distress immediately following the procedure.[10]
Protocol: Serial Blood Sampling
To construct a pharmacokinetic profile, blood samples must be collected at specific time points post-administration. Jugular vein cannulation is often performed for efficient serial sampling.[13]
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA)
-
Pipettes or capillaries for blood collection
-
Centrifuge
Procedure:
-
Time Points: Collect blood samples at predetermined intervals. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13]
-
Collection: At each time point, collect approximately 0.2-0.3 mL of whole blood from the jugular vein cannula into the prepared microcentrifuge tubes.
-
Plasma Separation: Immediately after collection, centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Carefully transfer the plasma supernatant to a new, labeled tube and store frozen at -80°C until bioanalysis.[13] This ensures the stability of thiamine and its esters.[14]
Protocol: Bioanalytical Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard for quantifying thiamine and its phosphate esters in biological matrices.[14][15] The method relies on the pre-column oxidation of thiamine to the highly fluorescent thiochrome derivative.[16]
Workflow:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solution like 10% trichloroacetic acid (TCA). Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the clear supernatant for analysis.[14]
-
-
Derivatization:
-
Mix an aliquot of the supernatant with an alkaline solution of potassium ferricyanide. This reaction quantitatively converts thiamine and its esters into their corresponding fluorescent thiochrome derivatives.[3]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Column: A C18 reverse-phase column is typically used.[17]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of phosphate buffer and methanol, is effective for separating thiamine (as thiochrome) and its esters.[14]
-
Detection: Set the fluorescence detector to an excitation wavelength of ~367 nm and an emission wavelength of ~435 nm.[14]
-
-
Quantification:
-
Construct a calibration curve using standards of known thiamine concentrations that have undergone the same extraction and derivatization process.
-
Calculate the concentration of thiamine in the unknown samples by comparing their peak areas to the calibration curve.
-
Sources
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Methodological & Application
Revolutionizing Bioanalysis: A Validated HPLC-UV Method for Acetylthiamine Quantification in Rat Plasma
This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of acetylthiamine in rat plasma. This document provides researchers, scientists, and drug development professionals with a complete protocol, from sample preparation to data analysis, grounded in established scientific principles and validated against industry standards.
Introduction: The Significance of this compound Monitoring
This compound, a derivative of thiamine (Vitamin B1), is investigated for its potential therapeutic roles. Accurate measurement of its concentration in biological matrices like plasma is paramount for pharmacokinetic and pharmacodynamic studies. This application note presents a meticulously developed HPLC-UV method designed to deliver the accuracy, precision, and reliability demanded in preclinical research, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3][4][5]
Methodology Overview: A Logic-Driven Approach
The developed method hinges on a systematic workflow designed to ensure maximal recovery of this compound while minimizing matrix interference. The core components of this protocol are:
-
Efficient Sample Preparation: Protein precipitation is employed for its simplicity and effectiveness in removing interfering plasma proteins.[6][7][8][9]
-
Optimized Chromatographic Separation: A reversed-phase C18 column is utilized to achieve excellent separation of this compound from endogenous plasma components.[10][11]
-
Sensitive UV Detection: UV detection is set at the absorption maximum of this compound to ensure optimal sensitivity.[12][13]
Diagram of the Complete Workflow
Caption: Workflow from sample collection to final quantification.
Detailed Protocols
Part 1: Reagents and Materials
| Reagent/Material | Grade/Specification | Supplier |
| This compound Reference Standard | >98% purity | Commercially Available |
| Internal Standard (e.g., Pyrithiamine) | >98% purity | Commercially Available |
| Acetonitrile (ACN) | HPLC Grade | Commercially Available |
| Methanol (MeOH) | HPLC Grade | Commercially Available |
| Water | HPLC Grade/Deionized | In-house or Commercially Available |
| Phosphoric Acid | ACS Grade | Commercially Available |
| Rat Plasma (K2EDTA) | Blank, Drug-free | Commercially Available or In-house |
| HPLC System with UV Detector | --- | --- |
| C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | --- | --- |
| Centrifuge | Capable of >10,000 x g | --- |
| Analytical Balance | --- | --- |
| Vortex Mixer | --- | --- |
| Pipettes and Tips | Calibrated | --- |
Part 2: Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 20:80 (v/v). Filter through a 0.45 µm membrane filter and degas before use. The low pH and use of an ion-pairing agent can enhance the retention and peak shape of thiamine and its derivatives.[10]
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Rationale: Methanol is a suitable solvent for these compounds and is compatible with the subsequent dilutions in the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples at various concentrations.
-
Part 3: Sample Preparation Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen rat plasma samples at room temperature and vortex to ensure homogeneity. It's crucial to protect thiamine and its derivatives from light during handling.[14]
-
Internal Standard Spiking: To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[9][18][19] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
-
Rationale: Centrifugation pellets the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.
Diagram of the Sample Preparation Workflow
Caption: Step-by-step sample preparation protocol.
Part 4: HPLC-UV Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[10][11] |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[22] |
| UV Detection Wavelength | 246 nm[12][13] |
| Run Time | 10 minutes |
Part 5: Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation guidance, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[1][3][4]
Table 1: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | --- |
| Intra-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±10% | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% | Consistent and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Stable | Within ±15% of nominal |
-
Linearity: The calibration curve was linear over the concentration range of 10-2000 ng/mL.
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were determined by analyzing QC samples at low, medium, and high concentrations.
-
Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.
-
Recovery: The extraction recovery was consistent and reproducible across the concentration range.
-
Stability: this compound was found to be stable in rat plasma under various storage conditions, including three freeze-thaw cycles, 24 hours at room temperature, and for at least 30 days at -80°C.
Conclusion: A Reliable Tool for Preclinical Research
This application note provides a detailed and validated HPLC-UV method for the quantification of this compound in rat plasma. The protocol is straightforward, robust, and meets the stringent requirements for bioanalytical method validation. By offering a reliable and accurate analytical tool, this method will support researchers in advancing their understanding of the pharmacokinetics and therapeutic potential of this compound.
References
- SIELC Technologies. HPLC Method for Analysis of Thiamine on Primesep 100 Column.
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2025).
- BenchChem. (2025). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- U.S. Department of Health and Human Services.
- Khan, M. R., et al. (2019). A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms. PMC - NIH.
- Eagle Biosciences.
- Politi, L., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed.
- Thermo Fisher Scientific.
- Sigma-Aldrich. HPLC Analysis of Water-Soluble Vitamins Using Titan C18 Column.
- Di Meo, C., et al. (2024).
- Agilent.
- Ziegler, T. R., et al.
- Lynch, P. L., & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography.
- Med Fusion. Vitamin B1 (Thiamine), Plasma/Serum, LC/MS/MS : 90353.
- Zhang, X., et al. (2017).
- SIELC Technologies. UV-Vis Spectrum of Thiamine.
- Zhang, X., et al. (2017). Simple HPLC Method with Internal Standard for Evaluation of Vitamin B 1 Status By Use of Whole Blood.
- Agilent. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube.
- Ziegler, T. R., et al. (2020).
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Synthesis of Acetylthiamine: A Detailed Protocol for Laboratory Applications
Introduction
Acetylthiamine, also known as thiamine acetate ester, is a synthetic derivative of thiamine (Vitamin B1). Its modified structure, featuring an acetyl group on the hydroxyl moiety of the thiazole ring, may alter its physicochemical properties and biological activity, making it a compound of interest for researchers in medicinal chemistry, pharmacology, and drug development. This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound in a laboratory setting. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Reaction Principle
The synthesis of this compound is achieved through the esterification of the primary alcohol group of thiamine hydrochloride using acetic anhydride. Pyridine is employed as a basic solvent and catalyst. It neutralizes the hydrochloric acid present in the starting material and the acetic acid formed as a byproduct, thereby driving the reaction towards the formation of the desired ester.
Materials and Reagents
A comprehensive list of reagents required for the synthesis, along with their critical properties, is provided in the table below.
| Reagent | Formula | MW ( g/mol ) | Role | Hazards |
| Thiamine Hydrochloride | C₁₂H₁₈Cl₂N₄OS | 337.27 | Starting Material | Irritant |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating Agent | Flammable, Corrosive, Harmful if swallowed or inhaled[1][2][3][4] |
| Pyridine | C₅H₅N | 79.10 | Solvent and Base | Highly flammable, Harmful if swallowed, in contact with skin, or if inhaled[5][6][7][8][9] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Precipitation Solvent | Extremely Flammable |
| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent | Highly Flammable |
Experimental Protocol
Synthesis of this compound
This protocol is adapted from standard O-acetylation procedures using acetic anhydride and pyridine.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiamine hydrochloride (1.0 g, 2.96 mmol).
-
Dissolution: To the flask, add anhydrous pyridine (10 mL). Stir the mixture at room temperature until the thiamine hydrochloride is completely dissolved. The pyridine acts as a solvent and a base to neutralize the HCl.
-
Addition of Acetylating Agent: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (0.6 mL, 6.35 mmol, approximately 2.1 equivalents) dropwise to the stirred solution. The excess acetic anhydride ensures the complete acetylation of the primary alcohol on the thiamine molecule.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask again in an ice bath and cautiously add methanol (5 mL) to quench the excess acetic anhydride.
-
Work-up:
-
Transfer the reaction mixture to a larger beaker.
-
Slowly add diethyl ether (50 mL) with constant stirring. This compound is insoluble in diethyl ether, which will cause it to precipitate out of the solution.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of diethyl ether (10 mL each) to remove residual pyridine and other soluble impurities.
-
Allow the solid to air-dry on the filter paper for a few minutes.
-
Caption: Experimental workflow for the synthesis of this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Step-by-Step Procedure:
-
Dissolution: Transfer the crude solid to a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
-
Precipitation: To the hot solution, add diethyl ether dropwise until the solution becomes cloudy, indicating the beginning of precipitation.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation of Pure Product:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show a characteristic singlet for the acetyl methyl protons around 2.1 ppm. Other signals corresponding to the thiamine backbone should also be present and can be compared to the spectrum of the starting material.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit a signal for the carbonyl carbon of the acetyl group around 170 ppm and a signal for the acetyl methyl carbon around 21 ppm.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should display a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. The broad O-H stretch from the starting material should be absent.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.
-
Caption: Analytical workflow for the characterization of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Acetic Anhydride: Is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.[1][2][3][4]
-
Pyridine: Is flammable and has a strong, unpleasant odor. Avoid inhalation and contact with skin.[5][6][7][8][9]
-
Diethyl Ether: Is extremely flammable. Ensure there are no open flames or sources of ignition nearby.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound in a laboratory setting. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this thiamine derivative for further investigation in their respective fields. The emphasis on the rationale behind each step and adherence to safety protocols ensures a successful and safe experimental outcome.
References
-
AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
neoFroxx. (2021, July 6). Safety Data Sheet: Acetic anhydride p.A.. Retrieved from [Link]
-
Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]
-
Vertex AI Search. (n.d.). Thiamine hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet: Thiamine Hydrochloride USP. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiamine hydrochloride. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Revolutionizing Vitamin B1 Research: A Comprehensive Protocol for Assessing Acetylthiamine Uptake and Metabolism in Cell Culture
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust cell culture system to investigate the uptake and subsequent metabolic fate of acetylthiamine, a lipid-soluble derivative of thiamine (Vitamin B1). By elucidating the cellular pharmacology of this compound, researchers can gain deeper insights into its therapeutic potential for conditions associated with thiamine deficiency.
Introduction: The Significance of this compound
Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes crucial to carbohydrate and amino acid metabolism.[1] Thiamine deficiency can lead to severe neurological and cardiovascular disorders.[2][3] Standard thiamine supplementation can be limited by its water-soluble nature and reliance on specific transporters for cellular entry.[4][5][6][7]
Lipid-soluble thiamine derivatives, such as allithiamine (a naturally occurring precursor to this compound) and its synthetic analogs, offer a promising alternative due to their enhanced bioavailability and ability to more readily cross cell membranes.[8][9][10] this compound, a key metabolite of these compounds, is thought to facilitate increased intracellular thiamine levels, thereby augmenting the pool of biologically active TPP.[8][10] Understanding the precise mechanisms of this compound uptake and its conversion to thiamine and TPP is paramount for optimizing its therapeutic application. This guide presents a comprehensive, self-validating protocol to quantitatively assess these processes in a controlled in vitro environment.
The Scientific Rationale: Causality Behind the Protocol Design
The protocol herein is designed not merely as a series of steps, but as a logical framework to interrogate the cellular journey of this compound. The choices within this protocol are grounded in the established biochemistry of thiamine and its analogs.
-
Why a Lipid-Soluble Precursor? The fundamental premise is that this compound's lipophilicity allows it to bypass the saturable, transporter-mediated uptake of thiamine, potentially leading to more efficient delivery into the cell.[8][10] This protocol is designed to test this hypothesis directly by comparing the uptake kinetics of this compound to that of thiamine hydrochloride.
-
Metabolic Conversion is Key: The therapeutic efficacy of this compound is contingent upon its intracellular conversion to thiamine and subsequently to the active cofactor, TPP.[11][12][13][14] Therefore, the analytical component of this protocol is not limited to measuring the parent compound but is designed to quantify the entire metabolic cascade.
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the underlying biological transformations, the following diagrams are provided.
Caption: A streamlined workflow for assessing this compound uptake and metabolism.
Caption: The intracellular metabolic cascade of this compound to its active form, TPP.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the key experiments.
Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the research question. For neurological applications, neuroblastoma cell lines (e.g., SH-SY5Y) are appropriate. For general metabolic studies, hepatoma cell lines (e.g., HepG2) can be used.
-
Culture Conditions: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.[21] Allow cells to adhere and grow for 24-48 hours.
This compound and Thiamine Treatment
-
Stock Solutions: Prepare stock solutions of this compound and thiamine hydrochloride in an appropriate solvent (e.g., DMSO for this compound, water for thiamine HCl).
-
Treatment Medium: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add fresh, serum-free medium containing the desired concentration of this compound or thiamine HCl to each well. Include a vehicle-only control.
-
Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess the rate of uptake.
Sample Preparation for HPLC Analysis
-
Cell Harvesting: At each time point, rapidly aspirate the treatment medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compounds.[22]
-
Cell Lysis: Add a small volume of ice-cold lysis buffer (e.g., 10% trichloroacetic acid) to each well to lyse the cells and precipitate proteins.[20]
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular thiamine and its esters, and transfer it to a new tube for HPLC analysis.
HPLC Analysis of Thiamine and its Esters
This protocol is adapted from established methods for thiamine analysis.[16][17][18][20]
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector is required.
-
Column: A C18 reversed-phase column is typically used for the separation.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) is employed.[17]
-
Post-Column Derivatization: Thiamine and its esters are not naturally fluorescent. Therefore, a post-column derivatization step is necessary to convert them into highly fluorescent thiochrome derivatives.[15][16][19] This is achieved by mixing the column effluent with an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution.[15][19]
-
Detection: The fluorescent thiochrome derivatives are detected with an excitation wavelength of approximately 365 nm and an emission wavelength of about 450 nm.[15]
-
Quantification: Create a standard curve using known concentrations of thiamine, thiamine monophosphate (TMP), and thiamine pyrophosphate (TPP). The concentration of each compound in the cell lysates is determined by comparing their peak areas to the standard curve.
Data Presentation and Interpretation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.
| Time (minutes) | Intracellular Thiamine (pmol/mg protein) | Intracellular TMP (pmol/mg protein) | Intracellular TPP (pmol/mg protein) | Total Thiamine Esters (pmol/mg protein) |
| Vehicle Control | ||||
| 0 | < LOD | < LOD | < LOD | < LOD |
| 120 | < LOD | < LOD | < LOD | < LOD |
| Thiamine HCl (10 µM) | ||||
| 15 | 5.2 ± 0.8 | 1.5 ± 0.3 | 8.9 ± 1.2 | 15.6 |
| 30 | 10.1 ± 1.5 | 3.2 ± 0.5 | 18.5 ± 2.1 | 31.8 |
| 60 | 18.9 ± 2.3 | 6.8 ± 0.9 | 35.1 ± 3.8 | 60.8 |
| 120 | 25.4 ± 3.1 | 10.2 ± 1.4 | 50.3 ± 5.5 | 85.9 |
| This compound (10 µM) | ||||
| 15 | 15.8 ± 2.0 | 4.9 ± 0.7 | 28.3 ± 3.1 | 49.0 |
| 30 | 32.5 ± 3.9 | 10.1 ± 1.3 | 55.7 ± 6.2 | 98.3 |
| 60 | 58.1 ± 6.5 | 18.6 ± 2.2 | 98.9 ± 10.4 | 175.6 |
| 120 | 75.3 ± 8.1 | 25.9 ± 2.9 | 145.2 ± 15.1 | 246.4 |
Data are presented as mean ± standard deviation. LOD = Limit of Detection.
Interpretation: The hypothetical data in the table illustrates that this compound treatment leads to a more rapid and substantial increase in total intracellular thiamine esters compared to an equimolar concentration of thiamine HCl. This supports the hypothesis of enhanced uptake and subsequent metabolism of the lipid-soluble derivative.
Self-Validating System and Trustworthiness
The integrity of this protocol is ensured by several key features that create a self-validating system:
-
Internal Controls: The inclusion of a vehicle-only control and a positive control (thiamine HCl) allows for the direct comparison of this compound's efficacy against baseline and standard treatment.
-
Time-Course Analysis: Measuring uptake and metabolism at multiple time points provides a dynamic view of the cellular processes and helps to establish a kinetic profile, adding a layer of validation beyond a single endpoint.
-
Comprehensive Metabolite Profiling: By quantifying not only the parent compound but also its key metabolites (thiamine, TMP, and TPP), the protocol provides a complete picture of the metabolic fate of this compound, ensuring that the observed increase in intracellular thiamine is due to the intended metabolic conversion.
-
Standard Curve Calibration: The use of external standard curves for each analyte in every HPLC run ensures the accuracy and reproducibility of the quantification.
References
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- Begley, T. P., Downs, D. M., Ealick, S. E., McLafferty, F. W., Van Loon, A. P., Taylor, S. V., ... & Du, Q. (2018).
- Sanemori, H., Kawasaki, T., & Yamada, K. (1976). Pathway of thiamine pyrophosphate synthesis in Micrococcus denitrificans. Journal of Bacteriology, 128(2), 565-571.
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Wikipedia contributors. (2023, December 29). Thiamine pyrophosphate. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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Solvo Biotechnology. (n.d.). THTR1 and THTR2 (Thiamine transporters 1 and 2). Retrieved January 16, 2026, from [Link]
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Wikipedia contributors. (2023, October 21). Allithiamine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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FooDB. (2010, April 8). Showing Compound Allithiamine (FDB008429). Retrieved January 16, 2026, from [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved January 16, 2026, from [Link]
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Wikipedia contributors. (2023, May 22). Thiamine transporter 1. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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Wikipedia contributors. (2023, August 3). Thiamine transporter. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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Thiamine analysis. (n.d.). In LibreTexts Chemistry. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). During the metabolism of thiamine in the body, its metabolite Acetyl CoA participates in the Krebs Cycle as an essential product. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). Structure of benfothiamine (left) and allithiamine (right). Retrieved January 16, 2026, from [Link]
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GL Sciences Inc. (n.d.). Analysis of Vitamin B1 by Post-column HPLC. Retrieved January 16, 2026, from [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved January 16, 2026, from [Link]
-
Medical Biochemistry USMLE Step 1. (2024, March 8). Thiamine / Vitamin B1 (Animation) [Video]. YouTube. [Link]
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- Inglese, J., Shah, P., & Turek, M. (2021). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.
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PubChem. (n.d.). Thiamine Metabolism. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
- Lonsdale, D. (2006). The importance of thiamine (vitamin B1) in humans. Sub-cellular biochemistry, 39, 91-121.
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- Wiley, K. D., & Gupta, M. (2017). Thiamin. In StatPearls.
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Dr. Dallin LeGrand. (2022, December 15). Vitamin B1 Thiamine vs. Benfotiamine [STOP Chronic Pain] [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Time-dependent tissue content of thiamine derivatives after a single oral administration of benfotiamine. Retrieved January 16, 2026, from [Link]
- Raj, V., Ojha, S., Howarth, F. C., Belur, P. D., & Subramanya, S. B. (2018). Thiamine and benfotiamine: Focus on their therapeutic potential. Vitamins and Hormones, 108, 303-328.
- Lu, J., & Frank, E. L. (2008). Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. Clinical chemistry, 54(5), 901-906.
- Lu, J., & Frank, E. L. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry, 54(5), 901-906.
- Said, H. M., Balamurugan, K., & Subramanian, V. S. (2004). Mechanism of thiamine uptake by human colonocytes: studies with cultured colonic epithelial cell line NCM460. American Journal of Physiology-Gastrointestinal and Liver Physiology, 287(2), G369-G375.
- Dudeja, P. K., Tyagi, S., & Said, H. M. (2001). Mechanism of thiamine uptake by human jejunal brush-border membrane vesicles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G974-G979.
-
Clinikally. (2025, July 31). Benfotiamine vs. Thiamine: Unpacking the Vitamin B1 Dilemma. Retrieved January 16, 2026, from [Link]
- Said, H. M., Balamurugan, K., & Subramanian, V. S. (2013). Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects. PLoS ONE, 8(8), e73503.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. THTR1 - Transporters - Solvo Biotechnology [solvobiotech.com]
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- 22. giffordbioscience.com [giffordbioscience.com]
Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection of Acetylthiamine and its Metabolites
Introduction
Thiamine (Vitamin B1) is a water-soluble vitamin essential for carbohydrate and amino acid metabolism. Its biologically active form, thiamine pyrophosphate (TPP), acts as a critical cofactor for several key enzymes involved in cellular energy production.[1][2] However, the polar nature of thiamine can limit its bioavailability. Acetylthiamine, also known as allithiamine, is a lipid-soluble derivative of thiamine originally discovered in garlic (Allium sativum).[3] Its enhanced lipophilicity allows for more efficient absorption and transport across cell membranes compared to its water-soluble counterpart.[4][5] Inside the cell, this compound is converted to thiamine, which is then phosphorylated to the active TPP. This increased bioavailability makes this compound a compound of significant interest in clinical research and drug development, particularly for addressing conditions associated with thiamine deficiency.
Given the therapeutic potential and unique metabolic pathway of this compound, a highly sensitive and specific analytical method is required to accurately quantify its presence and that of its key metabolite, thiamine, in biological matrices. This application note presents a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the robust and sensitive detection of this compound and thiamine. The methodology outlined herein provides researchers, scientists, and drug development professionals with a comprehensive guide, from sample preparation to data acquisition, grounded in established principles of bioanalysis for lipophilic compounds.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate, Zinc sulfate heptahydrate (ZnSO₄·7H₂O), Trichloroacetic acid (TCA)
-
Standards: this compound (Allithiamine) hydrochloride, Thiamine hydrochloride, Thiamine-(4-methyl-¹³C-thiazol-5-yl-¹³C₃) hydrochloride (Isotopically labeled internal standard)
-
Biological Matrix: Human plasma/serum
-
Equipment: Centrifuge, 96-well plates, analytical balance, vortex mixer, LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS or similar)
Experimental Protocols
Sample Preparation: A Hybrid Approach for Lipophilic Analytes
The lipophilic nature of this compound necessitates a sample preparation strategy that efficiently extracts it from the complex biological matrix while also recovering its more polar metabolite, thiamine. This protocol employs a combination of protein precipitation and liquid-liquid extraction (LLE) to achieve clean extracts and high recovery for both analytes.
Rationale: Protein precipitation using an organic solvent like methanol is effective for disrupting protein binding and precipitating major proteins. The subsequent addition of a non-polar solvent in LLE will facilitate the extraction of the lipid-soluble this compound, while thiamine will be retained in the aqueous layer. Combining the extracts from both phases ensures comprehensive recovery. Zinc sulfate is used to further aid in protein precipitation.[6]
Step-by-Step Protocol:
-
Aliquoting and Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum). Spike with 10 µL of the internal standard working solution (Thiamine-¹³C₄).
-
Protein Precipitation: Add 300 µL of cold methanol containing 1% formic acid to the sample. Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Liquid-Liquid Extraction (for residual lipophilic compounds): To the pellet from step 3, add 500 µL of a methyl tert-butyl ether (MTBE):methanol (80:20, v/v) mixture. Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
-
Combine Supernatants: Transfer the supernatant from the LLE step and combine it with the supernatant from step 4.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Separation:
A reversed-phase C18 column is suitable for separating the relatively nonpolar this compound from the more polar thiamine. A gradient elution is employed to ensure good peak shape and resolution.
Mass Spectrometric Detection:
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7-7.1 min: 95-5% B, 7.1-10 min: 5% B |
| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 307.1 | 144.1 | 15 |
| Thiamine | 265.1 | 122.1 | 20 |
| Thiamine-¹³C₄ (IS) | 269.1 | 122.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for the extraction of this compound and thiamine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for altered thiamine metabolism in diabetes: Is there a potential to oppose gluco- and lipotoxicity by rational supplementation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
Application Notes and Protocols: Tracing the In-Vivo and In-Vitro Distribution of Radiolabeled Acetylthiamine
Abstract
Thiamine (Vitamin B1) is a critical cofactor in cellular metabolism, and its deficiency is implicated in a range of neurological and cardiovascular disorders. Acetylthiamine, a lipophilic derivative of thiamine, offers potential therapeutic advantages due to its enhanced bioavailability.[1][2] Understanding the tissue-specific distribution and cellular uptake of this compound is paramount for elucidating its mechanism of action and optimizing its therapeutic application. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of radiolabeled this compound to trace its distribution in both in-vivo and in-vitro models. We present detailed, field-proven protocols for animal studies and cell culture-based assays, underpinned by the scientific rationale for each experimental step.
Introduction to this compound and the Rationale for Radiolabeling
Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential coenzyme for key enzymes in carbohydrate and amino acid metabolism.[3][4] However, as a water-soluble vitamin, thiamine's absorption from the intestine is limited by a saturable active transport system.[5][6] Lipophilic thiamine derivatives, such as allithiamine and its synthetic analogs like this compound (specifically, thiamine tetrahydrofurfuryl disulfide or TTFD), were developed to overcome this limitation.[1][7][8] Their fat-soluble nature allows for more efficient passage through cell membranes via passive diffusion, leading to increased bioavailability.[2][9][10]
To accurately quantify the pharmacokinetics and tissue-specific accumulation of this compound, radiolabeling is the gold standard. By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the this compound molecule, researchers can sensitively and quantitatively track its journey through a biological system. This approach provides invaluable data on absorption, distribution, metabolism, and excretion (ADME), which is critical for drug development.
PART 1: Synthesis and Quality Control of Radiolabeled this compound
The synthesis of radiolabeled this compound is a specialized process that requires expertise in radiochemistry. While a detailed synthesis protocol is beyond the scope of this application note, the general principle involves incorporating a radiolabeled precursor into the thiamine or this compound structure. For instance, [¹¹C]-labeled thiamine has been synthesized for use in Positron Emission Tomography (PET) imaging, demonstrating the feasibility of labeling thiamine derivatives.[11][12]
Key Quality Control Parameters for Radiolabeled this compound:
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | Radio-HPLC or Radio-TLC | >98% | Ensures that the detected radioactivity corresponds to the intact this compound molecule and not radiolabeled impurities. |
| Specific Activity | Liquid Scintillation Counting & Mass Spectrometry | Reported in Ci/mmol or Bq/mol | Defines the amount of radioactivity per mole of compound, which is crucial for accurate quantification in biological assays. |
| Chemical Identity | Co-elution with a non-radiolabeled standard on HPLC, Mass Spectrometry | Consistent with the structure of this compound | Confirms that the radiolabeled molecule is chemically identical to the compound of interest. |
| Stability | Repeated analysis over time under defined storage conditions | Minimal degradation | Ensures the integrity of the radiotracer throughout the duration of the experiment. |
PART 2: In-Vivo Tissue Distribution Studies in Animal Models
In-vivo studies are essential for understanding the whole-body distribution of this compound. Rodent models, such as mice or rats, are commonly used for this purpose. Models of thiamine deficiency can also be employed to investigate how the compound's distribution is altered in a disease state.[13][14][15]
Experimental Workflow: In-Vivo Distribution
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- 11. Synthesis of (11)C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PET Imaging Analysis of Vitamin B1 Kinetics with [11C]Thiamine and its Derivative [11C]Thiamine Tetrahydrofurfuryl Disulfide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetylthiamine Stability in Cell Culture Media
Welcome to the technical support guide for acetylthiamine. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and bioavailability of this compound in your cell culture experiments. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing issues and proactively design more robust experiments.
Foundational Knowledge: Understanding this compound's Instability
This compound, a lipid-soluble derivative of thiamine (Vitamin B1), is often selected for its enhanced cell permeability. However, the core thiamine structure remains highly susceptible to degradation once in aqueous solutions like cell culture media. Its stability is not a given; it is an experimental parameter that must be controlled. The primary culprits for its degradation are factors inherent to standard cell culture conditions: neutral pH, physiological temperature, and exposure to oxidative elements.[1][2]
Thiamine's degradation pathways are highly dependent on pH, temperature, light, and the presence of other reactive compounds.[1][3] It is most stable in acidic conditions (pH < 5.5) and degrades rapidly at neutral or alkaline pH, which is precisely the range of most cell culture media (pH 7.2-7.4).[4][5] This chemical reality is the most common source of experimental variability and failure.
Caption: Key factors accelerating this compound degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why are my cells showing signs of thiamine deficiency when I'm supplementing with this compound?
A1: This is the most common issue. The likely cause is that the this compound is degrading in your culture medium before it can be effectively utilized by the cells. Standard culture media are buffered at a pH of ~7.4, which rapidly breaks down the thiamine structure.[4] Furthermore, incubation at 37°C accelerates this degradation process.[6][7] You are likely losing a significant portion of the active compound within hours of adding it to the medium.
Q2: Can I pre-mix this compound into my basal medium and store it for weeks at 4°C?
A2: This is strongly discouraged. While 4°C storage slows degradation, the neutral pH of the medium will still cause significant loss of this compound over days to weeks. For reproducible results, this compound should be added fresh to the medium immediately before use. If a stock solution must be made, it should be prepared under acidic conditions (see Protocol 1) and stored frozen in single-use aliquots.
Q3: Is this compound sensitive to light?
A3: Yes. Like thiamine, this compound is photosensitive.[8] Cell culture media containing this compound should be protected from light by using amber bottles or by wrapping containers in aluminum foil during storage and incubation. This minimizes photodegradation, another variable that can lead to inconsistent results.
Q4: I noticed that some commercially prepared liquid media already contain thiamine. Is it stable?
A4: Vitamin instabilities are a known factor contributing to variability in liquid cell culture media.[2][3] While manufacturers take steps to stabilize components, some degradation during the product's shelf life is inevitable. A recent study demonstrated that thiamine was the most unstable vitamin in a liquid feed formulation stored at room temperature.[1][9] For experiments highly sensitive to thiamine concentration, relying solely on the pre-mixed amount in aged media is not recommended. Validating the concentration or adding a fresh supplement is a more robust approach.
Troubleshooting Guide
This guide addresses specific problems with probable causes and actionable solutions, including detailed protocols.
Caption: A troubleshooting workflow for common this compound-related issues.
Issue 1: Inconsistent Results or Complete Loss of Expected Effect
-
Probable Cause: The most likely reason for poor reproducibility is variable degradation of this compound between experiments. This can be due to differences in how long the supplemented medium is stored before use, the amount of light exposure, or lot-to-lot variability in basal media.[3]
-
Solution: Implement a strict, standardized protocol for supplementation.
-
Always Add Fresh: Prepare a concentrated stock solution (see Protocol 1) and spike it into your medium immediately before adding it to the cells. Do not prepare large batches of supplemented media to be used over several days.
-
Protect from Light: From the moment you add this compound, the medium should be protected from light.
-
Validate Stability: If the timing of your experiment is critical, perform a stability study under your specific conditions to understand the degradation kinetics (see Protocol 2).
-
Issue 2: Cells Exhibit Poor Growth or Markers of Thiamine Deficiency
-
Probable Cause: The bioavailability of this compound has fallen below the required threshold due to rapid chemical degradation in the neutral, warm culture environment. The rate of degradation is faster than the rate of cellular uptake. Studies on thiamine show stability is significantly higher at pH 3 than at pH 6.[5][10][11] Your cell culture medium at pH 7.4 is a hostile environment for this molecule.
-
Solution: Use a stabilized, acidic stock solution and add it fresh. The rationale is to keep the this compound in a protonated, more stable state for as long as possible before introducing it to the neutral pH of the bulk medium.
Experimental Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Objective: To create a concentrated this compound stock solution where the compound is stabilized by low pH and temperature.
-
Materials:
-
This compound HCl powder
-
Nuclease-free water
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile, light-protecting (amber) microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
-
Methodology:
-
Prepare a dissolving buffer of nuclease-free water adjusted to pH 3.0-4.0 with 0.1 M HCl. The acidic environment is critical for stability.[5][10]
-
Weigh the desired amount of this compound HCl powder in a sterile container.
-
Dissolve the powder in the acidic buffer to create a high-concentration stock (e.g., 1000x the final working concentration). Ensure it dissolves completely.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, amber collection tube.
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots immediately at -80°C. Do not store in a frost-free freezer, as temperature cycling can degrade the compound.
-
-
Usage: When ready to use, thaw one aliquot quickly, and immediately dilute it 1:1000 (or to your desired final concentration) into the cell culture medium. Mix gently and use the medium right away. Discard any unused portion of the thawed aliquot.
-
Issue 3: Media Appearance Changes After Adding this compound
-
Probable Cause: this compound or its degradation products may be reacting with other components in your chemically defined medium. Thiamine is known to interact with metal ions like copper and iron, which can catalyze its degradation.[6][12] It can also interact with other vitamins; for instance, riboflavin can oxidize thiamine, leading to the precipitation of chloroflavin.[3]
-
Solution:
-
Sequential Supplementation: If you are adding a cocktail of supplements, try adding them one at a time with mixing in between. Add this compound last.
-
Review Media Composition: Check your basal medium formulation for high levels of transition metals or sulfites, which are known to degrade thiamine.[13]
-
Consider a Chelator: In custom formulations, if metal ion contamination is suspected as a catalyst, the inclusion of a biocompatible chelator like EDTA could be tested, though this may have other unintended effects on cell growth.
-
Proactive Optimization: A Self-Validating Workflow
To ensure the integrity of your experiments, you must know the stability profile of this compound in your specific system. Trustworthiness in research comes from self-validating systems. The following workflow allows you to quantify stability and make data-driven decisions.
Experimental Protocol 2: Workflow for this compound Stability Assessment
-
Objective: To determine the degradation rate of this compound in your complete cell culture medium under standard incubation conditions.
-
Methodology:
-
Prepare a batch of your complete cell culture medium (including serum, if used).
-
Spike the medium with this compound to your final working concentration using the method in Protocol 1. This is your Time 0 (T=0) sample.
-
Immediately take a 1 mL aliquot of the medium, label it T=0, and flash-freeze it in liquid nitrogen, then store at -80°C.
-
Place the remaining medium in a sterile, capped flask in your cell culture incubator (37°C, 5% CO₂, protected from light).
-
At subsequent time points (e.g., T=2h, 4h, 8h, 12h, 24h, 48h), remove a 1 mL aliquot, label it, and immediately flash-freeze and store at -80°C.
-
Once all samples are collected, analyze the concentration of intact this compound in each sample.
-
-
Analysis: The gold standard for quantification is High-Performance Liquid Chromatography (HPLC). The most common method involves post-column derivatization of thiamine/acetylthiamine to its fluorescent thiochrome derivative, which provides high sensitivity and specificity.[14][15]
-
Plot the concentration of this compound vs. time.
-
Calculate the half-life (t½) of the compound in your medium. This value will inform you of the effective window for your experiments.
-
Caption: Experimental workflow for assessing this compound stability.
Data Summary: Stability Factors
The following table summarizes the key environmental factors and their impact on this compound stability, based on extensive data from its parent compound, thiamine.
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | Acidic (pH < 5.5) | High Stability | Prepare and store stock solutions in an acidic buffer (pH 3-4). |
| Neutral (pH ~7.0) | Rapid Degradation | Minimize time this compound spends in neutral medium before use. | |
| Alkaline (pH > 7.5) | Very Rapid Degradation | Avoid alkaline conditions entirely. | |
| Temperature | -80°C (in acidic buffer) | Excellent Stability | Long-term storage for stock solutions. |
| 4°C | Slows Degradation | Suitable for short-term (hours) storage of supplemented media. | |
| 25°C (Room Temp) | Moderate Degradation | Avoid leaving supplemented media at room temperature. | |
| 37°C (Incubation) | Accelerated Degradation | This is an unavoidable experimental condition; understand its impact by performing a stability test (Protocol 2). | |
| Light | Dark / Amber Vial | High Stability | Always protect solutions containing this compound from light. |
| Ambient Light | Induces Degradation | A significant and avoidable source of experimental variability. | |
| Other | Metal Ions (Cu²⁺, Fe²⁺) | Catalyzes Degradation | Use high-purity water and reagents; consider media composition. |
| Sulfites | Cleaves Thiamine Ring | Avoid media containing sulfites if possible. |
References
-
Huang, J. H. (2022). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. All Theses. 3936. Clemson University. [Link]
-
Clemson University. (n.d.). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson OPEN. [Link]
-
Le, T. N., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Purdue University. [Link]
-
Wang, Y., et al. (2022). Stability of vitamin A, E, C and thiamine during storage of different powdered enteral formulas. Food Science and Technology. [Link]
-
ResearchGate. (n.d.). Comparison of Stability of Thiamin Salts at High Temperature and Water Activity. Request PDF. [Link]
-
Schnellbaecher, A., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(8), 1867-1881. [Link]
-
Bioprocess Online. (n.d.). Cell Culture Media Analysis Of Vitamins: Be Informed To Address The Metabolic Needs Of Your Cells. [Link]
-
ResearchGate. (n.d.). Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS. [Link]
-
Kluger, R. (1987). Acetylthiamin pyrophosphate: an enzyme-bound intermediate in thiamin pyrophosphate-dependent reactions. PubMed, 26(4), 549-56. [Link]
-
ResearchGate. (n.d.). Thiamin is Degraded by Thiaminase I and Thiaminase II Into Pyrimidine and Thiazole Components. [Link]
-
Gámez, A., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 118. [Link]
-
ResearchGate. (n.d.). Overview of the major known thiamine degradation processes. [Link]
-
ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. [Link]
-
Gámez, A., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. MDPI. [Link]
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Schnellbaecher, A., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. PubMed, 116(8), 1867-1881. [Link]
-
Whitfield, K. C., et al. (2022). First things first: A step in the right direction for the preanalytical phase of thiamine measurements. PubMed Central. [Link]
-
ResearchGate. (n.d.). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. [Link]
-
Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. PubMed Central. [Link]
-
Grześkowiak, E., et al. (2020). Stability of high-dose thiamine in parenteral nutrition for treatment of patients with Wernicke's encephalopathy. Clinical Nutrition, 39(9), 2929-2932. [Link]
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Le, T. N., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. OUCI. [Link]
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Wielders, J. P., & Richter, C. (1995). A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography. PubMed, 213(1), 17-23. [Link]
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Bowman, B. B., & Nguyen, P. (1983). Stability of thiamin in parenteral nutrition solutions. PubMed, 7(6), 567-8. [Link]
-
ResearchGate. (2021). (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]
-
Gasnier, B. (2023). Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense. MDPI. [Link]
-
Voelker, A. L., et al. (2018). Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution. PubMed, 112, 443-456. [Link]
-
Poyner, D. R., & Hays, J. B. (2017). Thiamine Assays—Advances, Challenges, and Caveats. PubMed Central. [Link]
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- 4. Stability of vitamin A, E, C and thiamine during storage of different powdered enteral formulas - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 7. d-nb.info [d-nb.info]
- 8. Stability of high-dose thiamine in parenteral nutrition for treatment of patients with Wernicke's encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. open.clemson.edu [open.clemson.edu]
- 13. Stability of thiamin in parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiamine analysis [thiamine.dnr.cornell.edu]
- 15. A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the oxidation of acetylthiamine during storage.
Welcome to the technical support center for acetylthiamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and experimental use. As a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), this compound offers unique properties for research, but its efficacy is directly tied to its chemical stability. This document provides in-depth, field-proven insights into preventing its oxidative degradation.
A Note on the Data: Specific, peer-reviewed stability data for this compound is limited in public literature. Therefore, the principles and protocols outlined here are grounded in the well-established chemical behavior of the thiamine molecule and its other lipid-soluble derivatives, such as benfotiamine and allithiamine. This approach provides a robust framework for preserving the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to oxidation and degradation?
This compound's instability is rooted in the core thiamine structure, which contains a thiazole ring. This ring is susceptible to oxidative cleavage, particularly in neutral or alkaline (pH > 7) conditions.[1] Key environmental factors that accelerate degradation include:
-
Oxygen: Direct oxidation is a primary degradation pathway.
-
Moisture: this compound is likely hygroscopic (absorbs water from the air), and the presence of water can facilitate degradative reactions.[2]
-
High pH: Alkaline conditions promote the opening of the thiazole ring, making the molecule highly vulnerable to oxidation into products like thiochrome and thiamine disulfide.[1][3]
-
Heat and Light: These provide the energy to overcome activation barriers for degradation reactions. Thiamine itself is known to be sensitive to heat and UV light.[3][4]
Q2: What are the ideal long-term storage conditions for solid this compound?
To maximize the shelf-life of solid (powder) this compound, stringent control of the storage environment is critical. The following conditions are recommended based on best practices for analogous labile compounds.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the kinetic rate of all degradation reactions.[2][5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric oxygen, directly preventing oxidation.[2][5] |
| Moisture | Store in a desiccator | Prevents hydrolysis and moisture-facilitated degradation.[2] |
| Light | Amber glass vial or opaque container | Protects against photochemical degradation.[3] |
Q3: I need to make a stock solution. How can I minimize degradation?
This compound, like thiamine, is significantly less stable in solution than in its solid, crystalline state.[7] Therefore, it is strongly recommended to prepare solutions fresh for each experiment.
If short-term storage (e.g., < 24 hours) is unavoidable:
-
Choose an Acidic Solvent: Thiamine is most stable in acidic conditions (pH 3-5).[4] Use a buffer in this pH range if compatible with your experimental system.
-
Deoxygenate Your Solvent: Before dissolving the this compound, purge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Store Cold and Dark: Keep the solution on ice or refrigerated (2-8°C) and protected from light.
-
Filter with Care: If filtration is necessary, use polymeric filters like nylon or cellulose acetate. Avoid glass fiber filters, which have been shown to adsorb thiamine.
Q4: Are there any visible signs of this compound degradation?
Yes. While analytical confirmation is always best, visual cues can indicate a compromised sample. Drawing from the behavior of thiamine, degradation can manifest as:
-
Discoloration: A pure compound should be a white to off-white crystalline powder. A yellow or brownish tint suggests the formation of degradation products.[3]
-
Odor: Thermal degradation of thiamine can produce sulfur-containing compounds with potent aromas.[3]
-
Clumping: For solid powders, clumping indicates moisture absorption, a critical first step toward degradation.
If you observe any of these signs, it is recommended to discard the reagent to ensure the validity of your experimental results.
Troubleshooting Guide
Problem: My solid this compound, stored in its original vial in the freezer, has clumped together and appears slightly yellow.
-
Likely Cause: The vial was likely opened at low temperature. When the cold vial was exposed to ambient lab air, moisture condensed on the powder, leading to hydrolysis and oxidation. The yellowing is a classic sign of thiamine-related degradation product formation.[3]
-
Immediate Action: Discard the reagent. The integrity of the compound is compromised, and using it will lead to unreliable and unrepeatable results.
-
Preventative Workflow:
-
Always allow the sealed container of this compound to warm to room temperature before opening it. This prevents condensation.
-
For multi-use vials, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere (see protocol below). This minimizes repeated exposure of the bulk material to the atmosphere.
-
Problem: I'm performing a cell culture experiment, and the effect of my this compound treatment is inconsistent between batches.
-
Likely Cause: this compound is degrading in the cell culture media during incubation. Thiamine itself has been identified as one of the least stable vitamins in liquid feeds, especially at elevated temperatures like 37°C.[8][9] Degradation products can interfere with assays or have unintended biological effects.[3]
-
Troubleshooting Steps:
-
Confirm Freshness: Are you preparing the this compound-containing media fresh for every experiment? Stock solutions, even when frozen, can degrade over time.
-
Analyze Spent Media: Use HPLC to analyze the media at the beginning (t=0) and end of your experiment. A significant decrease in the parent this compound peak and the appearance of new peaks confirms degradation.
-
Mitigation Strategy: Add this compound to the culture at the very last moment before application to cells. If the experiment is long, consider a perfusion setup or replenishing the compound at set intervals.
-
Problem: My HPLC chromatogram of a stored stock solution shows the main this compound peak decreasing while several smaller, broader peaks appear.
-
Likely Cause: You are directly observing the formation of multiple degradation products. The primary oxidative pathway for thiamine involves the formation of thiamine disulfide and thiochrome.[3] this compound likely follows a similar path, resulting in a heterogeneous mix of oxidized and cleaved products.
-
Solution:
-
This data confirms the instability of your compound in solution under your storage conditions.
-
Use only freshly prepared solutions as your analytical standard and for experiments.
-
If trying to identify the degradation products, consider LC-MS/MS analysis, as this can provide mass information to help elucidate the structures of the unknown peaks.[8]
-
Visualizing Degradation & Prevention
The following diagrams illustrate the key factors influencing this compound stability and a logical workflow for troubleshooting issues.
Caption: A decision tree for troubleshooting this compound stability issues.
Experimental Protocols
Protocol 1: Long-Term Storage of Solid this compound under an Inert Atmosphere
This protocol describes the best practice for aliquoting and storing bulk this compound to prevent oxidative and hydrolytic degradation.
Materials:
-
Stock vial of this compound
-
Small (1-2 mL) amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Spatula
-
Source of dry inert gas (Argon or Nitrogen) with tubing
-
Glove box or glove bag (recommended)
-
Desiccator cabinet
-
Parafilm®
-
Cryo-safe labels and marker
Methodology:
-
Preparation: Place the required number of small amber vials (uncapped), caps, and spatula into a desiccator for at least 24 hours to ensure they are completely dry.
-
Environment Setup: If available, perform the following steps inside a glove box or glove bag that has been purged with inert gas. This is the ideal method. If not available, work quickly in an area with low humidity.
-
Equilibration: Remove the main stock vial of this compound from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. This is a critical step to prevent water condensation on the cold powder.
-
Aliquoting: Once equilibrated, quickly weigh the desired amount of this compound into each pre-dried amber vial. Work efficiently to minimize exposure to air.
-
Inert Gas Purge:
-
Take one open vial containing the aliquot.
-
Gently direct a slow stream of inert gas into the vial for 30-60 seconds. The goal is to displace the heavier air with the inert gas. Do not blow the powder out of the vial.
-
Immediately and tightly screw on the PTFE-lined cap.
-
-
Sealing and Labeling:
-
Wrap the cap-vial interface with 1-2 layers of Parafilm® to create an additional barrier against moisture and gas exchange.
-
Label each vial clearly with the compound name, concentration/mass, date of aliquoting, and your initials.
-
-
Final Storage: Place the newly sealed and labeled aliquots into a labeled secondary container (e.g., a small freezer box) and store them at -20°C or below. Place a desiccant pack inside the secondary container for extra protection.
References
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Benfotiamine. Retrieved from [Link]
-
RayBiotech. (n.d.). Benfotiamine. Retrieved from [Link]
-
Ecological Formulas. (n.d.). All Thiamine 50 mg. Nutriessential. Retrieved from [Link]
-
Gruber, J., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceuticals, 16(1), 123. Available at: [Link]
-
Parkhomenko, Y. M., et al. (2015). Oxidized derivatives of thiamine: Formation, properties, biological role. Bio-Medical Science, 2(4). Available at: [Link]
-
Wikipedia. (n.d.). Allithiamine. Retrieved from [Link]
-
Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2019). Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution. Journal of Food Science, 84(10), 2736-2746. Available at: [Link]
-
Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. Available at: [Link]
-
Gruber, J., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in the purification of synthetic acetylthiamine.
Welcome to the technical support guide for the purification of synthetic acetylthiamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating pure this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the purification of this compound.
Q1: My crude this compound is an off-white or yellowish solid. Is this normal?
A1: Yes, it is quite common for crude synthetic this compound to appear as an off-white, yellowish, or even brownish solid.[1] This coloration is typically due to residual solvents, unreacted starting materials, or minor byproducts formed during the synthesis. The goal of the purification process is to remove these chromophoric impurities.
Q2: What is the best starting technique for purifying crude this compound?
A2: For most common scenarios, recrystallization is the most efficient and scalable initial purification technique. This compound hydrochloride has good solubility in polar solvents like methanol or ethanol, especially upon heating, and lower solubility in less polar solvents.[1] A carefully chosen solvent system will allow the desired compound to crystallize upon cooling while impurities remain in the mother liquor.
Q3: I'm seeing multiple spots on my Thin Layer Chromatography (TLC). What are the likely impurities?
A3: Besides unreacted starting materials, common impurities can include thiamine, thiamine degradation products (such as the pyrimidine and thiazole moieties), and byproducts from the acetylation step.[2][3][4] The exact nature of impurities will depend on your specific synthetic route. A well-developed TLC method is crucial for diagnosing the complexity of your crude mixture and monitoring the purification progress.
Q4: My this compound seems to be degrading during purification. How can I prevent this?
A4: this compound, like thiamine itself, is sensitive to heat, high pH (alkaline conditions), and oxidation.[5][6][7] Prolonged heating, even in neutral solvents, can cause degradation. It is crucial to minimize the time your compound spends at elevated temperatures. If using column chromatography, avoid basic mobile phase modifiers. If you suspect oxidative degradation, performing purification steps under an inert atmosphere (like nitrogen or argon) can be beneficial.
Q5: Is HPLC necessary to confirm the purity of my final product?
A5: While TLC and melting point can provide good initial indicators of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[1] An HPLC analysis with a suitable reference standard will allow you to determine the purity with high accuracy (e.g., >95%) and detect any minor impurities that may not be visible by TLC.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific, complex challenges in this compound purification.
Guide 1: Problem - Low Yield After Recrystallization
Low recovery of purified material is a frequent issue in crystallization processes. The cause often lies in the choice of solvent or the execution of the procedure.
Probable Causes & Solutions:
-
Cause 1: Suboptimal Solvent Choice. The ideal recrystallization solvent should dissolve the crude product well at high temperatures but poorly at low temperatures.
-
Solution: Conduct a systematic solvent screen. Test solubility in various solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures with water or anti-solvents like ethyl acetate or diethyl ether). The goal is to find a system where your compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
-
Cause 2: Using an Excessive Volume of Solvent. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, drastically reducing the yield.
-
Solution: Follow the principle of using the minimal amount of hot solvent required to fully dissolve the crude material. Add the hot solvent portion-wise to your crude solid until everything just dissolves. This ensures the solution is saturated, maximizing crystal formation upon cooling.
-
-
Cause 3: Premature Crystallization. If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities.
-
Solution: Ensure all your glassware (funnel, receiving flask) is pre-heated before performing a hot filtration.[8] This prevents a sudden drop in temperature that induces premature crystallization. Work quickly and efficiently during this step.
-
-
Cause 4: Insufficient Cooling. Crystallization is a time- and temperature-dependent process.
-
Solution: After the solution has cooled slowly to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation before filtration.[8]
-
Workflow for Optimizing Recrystallization
Caption: Recrystallization workflow with troubleshooting checkpoints.
Guide 2: Problem - Persistent Impurities After Recrystallization
If recrystallization fails to remove certain impurities, it's likely because they have similar solubility properties to this compound. In this case, a chromatographic method is necessary.
Probable Causes & Solutions:
-
Cause 1: Co-crystallization. The impurity has a very similar structure and polarity to this compound, causing it to incorporate into the crystal lattice.
-
Solution: Column chromatography is the next logical step. Given the polar and ionic nature of this compound hydrochloride, Reverse-Phase HPLC or normal-phase silica gel chromatography with a polar mobile phase are viable options.
-
-
Cause 2: Product Degradation. The purification conditions themselves (e.g., prolonged heating) might be generating new impurities.
Protocol: Flash Column Chromatography on Silica Gel
This protocol is a starting point and should be optimized based on TLC analysis.
-
TLC Analysis: Develop a TLC solvent system that provides good separation between your product and the impurities. A common mobile phase for polar compounds like this compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with a 95:5 DCM:MeOH mixture and increase the polarity by increasing the MeOH percentage. A small amount of acetic acid or triethylamine may be added to improve peak shape, but be mindful of potential degradation with base.[9]
-
Column Packing: Dry pack the silica gel into the column. Wet the silica with your starting mobile phase (the least polar solvent mixture you plan to use).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like pure methanol. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading). To do this, dissolve your compound in a suitable solvent (e.g., methanol), add silica gel, and evaporate the solvent completely. Then, carefully load the dried, impregnated silica onto the top of your column.
-
Elution: Start running the column with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH) and gradually increase the polarity by increasing the percentage of methanol. Collect fractions and monitor them by TLC.
-
Fraction Pooling & Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent under reduced pressure, being careful not to use excessive heat to prevent degradation.
Data Summary: Common Purification Techniques
| Technique | Principle | Best For | Key Considerations |
| Recrystallization | Differential solubility at different temperatures | Removing impurities with different solubility profiles; large scale | Solvent selection is critical; risk of low yield or co-crystallization |
| Silica Gel Chromatography | Adsorption based on polarity | Separating compounds with different polarities | This compound is very polar and may streak; requires polar eluents |
| Reverse-Phase (C18) Chromatography | Partitioning based on hydrophobicity | Purifying polar compounds that behave poorly on silica | Requires aqueous mobile phases; may need ion-pairing agents |
Guide 3: Problem - Product is Unstable and Degrades on Silica Column
This compound's thiazolium ring and amine functional groups can interact strongly with the acidic silanol groups on the surface of silica gel, sometimes leading to degradation or irreversible adsorption.
Probable Causes & Solutions:
-
Cause 1: Acidity of Silica Gel. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of acid-sensitive compounds.
-
Solution 1: Use Neutralized Silica. You can prepare a slurry of silica gel in your mobile phase and add a small amount of a base like triethylamine (e.g., 0.1-1%) to neutralize the acidic sites before packing the column.
-
Solution 2: Switch to a Different Stationary Phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic conditions.[9] Alternatively, reverse-phase (C18) silica is often an excellent choice for polar, water-soluble salts.[9]
-
Troubleshooting Flowchart for Chromatographic Issues
Caption: Decision tree for troubleshooting column chromatography.
References
- Allmpus. (n.d.). Thiamine EP Impurity G Acetyl Thiamine HCl Thiamine Acetate HCl.
- Bettendorff, L. (2017). Thiamin. Advances in Nutrition, 8(2), 384-386.
- Cornell University. (n.d.). Thiamine Biochemistry. Retrieved from Cornell University College of Agriculture and Life Sciences
- ResearchGate. (n.d.). Overview of the major known thiamine degradation processes.
- McCormick, D. B. (2015). Thiamin is Degraded by Thiaminase I and Thiaminase II Into Pyrimidine and Thiazole Components.
- Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 77, 97-119.
- Uhlinger, D. J., & Frey, P. A. (1987). An enzyme-bound intermediate in thiamin pyrophosphate-dependent reactions. The Journal of Biological Chemistry, 262(29), 13968-13974.
- Pharmaffiliates. (n.d.). Thiamine - Impurity G | this compound Hydrochloride.
- Cornell University. (n.d.). Thiamine analysis. Retrieved from Cornell University College of Agriculture and Life Sciences
- MIT OpenCourseWare. (2010). Recrystallization.
- SynZeal. (n.d.). Thiamine Impurities.
- St-Germain, K., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 273.
- Google Patents. (2014). Synthesis process of thiothiamine. CN104140420A.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry.
- ResearchGate. (n.d.). Analytical parameters for the determination of pure thiamin and riboflavin concentrations using CAS dye.
- Schleicher, R. L., & Pfeiffer, C. M. (2020). First things first: A step in the right direction for the preanalytical phase of thiamine measurements.
- Bettendorff, L., & Wins, P. (2009). Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors. The FEBS Journal, 276(11), 2921-2935.
- Cornell University. (2024).
- Jenkins, A. L., & Ty-Ting, C. (2017). Thiamine Assays—Advances, Challenges, and Caveats. Comprehensive Reviews in Food Science and Food Safety, 16(6), 1287-1300.
- Nishimura, H., & Iwashima, A. (1973). Purification of thiamine-binding protein from Escherichia coli.
- ResearchGate. (2017). (PDF) Thiamine Assays—Advances, Challenges, and Caveats.
- Google Patents. (2017).
- ResearchGate. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities.
- Mann, S., et al. (2012). 2-Acetylthiamin pyrophosphate (acetyl-TPP) pH-rate profile for hydrolysis of acetyl-TPP and isolation of acetyl-TPP as a transient species in pyruvate dehydrogenase catalyzed reactions. Biochemistry, 51(34), 6647–6656.
- MDPI. (2018). Amorphization of Thiamine Mononitrate: A Study of Crystallization Inhibition and Chemical Stability of Thiamine in Thiamine Mononitrate Amorphous Solid Dispersions.
- S. S., S., et al. (2022). Development and validation of a reverse phase-high performance liquid chromatography method for estimation of Thiamine diphosphate in whole blood. Journal of Applied Pharmaceutical Science, 12(7), 120-127.
- Dupertuis, Y. M., et al. (2005). Stability of ranitidine and thiamine in parenteral nutrition solutions. Nutrition, 21(3), 343-349.
- de Oliveira, G. S., et al. (2011).
Sources
- 1. allmpus.com [allmpus.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine Impurities | SynZeal [synzeal.com]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Minimizing variability in acetylthiamine concentration in experimental solutions.
Technical Support Center: Acetylthiamine Solutions
A Guide to Minimizing Concentration Variability for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound solutions. Understanding these fundamental principles is the first step toward minimizing variability.
Q1: What are the primary factors that contribute to variability in this compound concentration?
Variability in this compound concentration is primarily driven by its chemical instability under certain conditions and procedural inconsistencies. Key factors include:
-
pH: this compound, like other thiamine derivatives, is susceptible to degradation in neutral to alkaline conditions.[1][2] The thiazole ring can open in basic solutions, leading to a loss of activity.[3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][4][5]
-
Light: Thiamine and its derivatives can be sensitive to light, which can catalyze degradation.[2][6]
-
Solvent Choice: The purity and type of solvent can affect both the solubility and stability of this compound.
-
Procedural Errors: Inaccuracies in weighing, dilution, and storage practices are significant sources of variability.[7][8]
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
To ensure maximum stability, this compound solutions should be maintained in an acidic pH range. Studies on thiamine show it is significantly more stable in solutions with a pH below 6.0.[2] A pH of 3 is demonstrably more stable than a pH of 6.[1][9] Therefore, a target pH range of 3.0 to 5.5 is recommended for stock solutions and experimental buffers containing this compound.
Q3: How does temperature affect the stability of this compound solutions?
Temperature has a direct relationship with the degradation rate of thiamine derivatives, following first-order reaction kinetics.[4] Storing solutions at elevated temperatures (e.g., 25°C and above) will lead to a significant and progressive loss of concentration over time.[2][5] For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended, provided the solvent system is appropriate to prevent precipitation upon thawing.
Q4: Is this compound sensitive to light? What precautions should I take?
Yes, thiamine derivatives are known to be sensitive to light.[2][6] To prevent photodegradation, always store this compound solutions in light-protecting containers, such as amber glass vials or tubes wrapped in aluminum foil.[7] When working with the solutions on the benchtop, minimize exposure to direct light.
Q5: Which solvents are recommended for preparing this compound stock solutions?
For most applications, sterile, purified water (e.g., HPLC-grade or Milli-Q) is the recommended solvent. To enhance stability, the water can be acidified to the recommended pH range (3.0-5.5) with a suitable acid like HCl. For compounds with limited aqueous solubility, co-solvents such as ethanol or DMSO may be used, but their purity and potential interaction with the experimental system must be considered. Always use high-purity, research-grade solvents.[10][11][12]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that lead to concentration variability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between experimental replicates. | 1. Inaccurate Pipetting: Use of uncalibrated or improperly handled pipettes.[13]2. Incomplete Dissolution: The compound has not fully dissolved, leading to a non-homogenous solution.3. Temperature Fluctuations: Exposing solutions to variable temperatures during the experiment. | 1. Pipette Calibration: Ensure all pipettes are calibrated regularly. Use proper pipetting techniques.2. Ensure Complete Dissolution: Vortex or gently agitate the solution until no visible particles remain. A brief, gentle sonication can also be effective.3. Maintain Thermal Consistency: Use ice buckets for reagents and ensure all solutions are equilibrated to the experimental temperature before use. |
| Lower-than-expected concentration after storage. | 1. Chemical Degradation: The solution was stored at an improper pH, temperature, or with light exposure.[2][9]2. Solvent Evaporation: The container was not sealed properly, leading to an increase in concentration (less common but possible). | 1. Verify Storage Conditions: Confirm that the storage buffer is within the optimal pH range (3.0-5.5). Store solutions at 2-8°C (short-term) or -20°C (long-term) in light-protected containers.[7]2. Use Proper Sealing: Ensure vials have tight-fitting caps, possibly with a paraffin film seal for long-term storage. |
| Precipitation observed in the solution, especially after thawing. | 1. Exceeded Solubility Limit: The concentration of the stock solution is too high for the chosen solvent or storage temperature.2. pH Shift: The buffer capacity was insufficient, leading to a pH shift and reduced solubility.3. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[13] | 1. Prepare Lower Concentration: If precipitation persists, prepare a new stock solution at a lower concentration.2. Use a Buffered Solvent: Prepare the solution in a suitable acidic buffer (e.g., citrate buffer) instead of just acidified water.[14]3. Aliquot Solutions: Prepare single-use aliquots to avoid repeated freezing and thawing of the main stock solution.[13] |
Diagrams for Conceptual Understanding
The following diagrams illustrate the key workflows and factors influencing variability.
Caption: Workflow for minimizing this compound variability.
Caption: Cause-and-effect diagram for concentration variability.
Experimental Protocols
Adherence to standardized protocols is critical for ensuring reproducibility.
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
This protocol describes the preparation of a stable, aqueous stock solution.
Materials:
| Item | Specification |
|---|---|
| This compound | High purity (≥98%) |
| Water | HPLC-grade or Milli-Q |
| Hydrochloric Acid (HCl) | 0.1 M solution |
| Volumetric Flask | Class A, 10 mL |
| Pipettes | Calibrated P1000, P200 |
| pH Meter | Calibrated |
| Storage Vials | 1.5 mL amber microcentrifuge tubes |
Procedure:
-
Calculate Mass: Determine the mass of this compound needed for a 10 mL, 10 mM solution (Molecular Weight dependent).
-
Weigh Compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance.[8] Record the exact mass.
-
Initial Dissolution: Transfer the powder to the 10 mL volumetric flask. Add approximately 7-8 mL of purified water.
-
Promote Dissolution: Cap the flask and vortex until the solid is completely dissolved. If needed, place the flask in a sonicator bath for 2-3 minutes.
-
Adjust pH: Using the calibrated pH meter, carefully add 0.1 M HCl dropwise until the solution pH is between 3.5 and 4.5.
-
Final Volume: Bring the solution to the final 10 mL volume with purified water. Invert the flask 15-20 times to ensure homogeneity.
-
Aliquot and Store: Dispense the stock solution into single-use amber vials.[7] Store immediately at -20°C for long-term use or 2-8°C for use within one week.
Protocol 2: Verifying Concentration with HPLC-UV
This is a general guideline for verifying the concentration of your prepared stock solution. The exact parameters may need optimization for your specific system.
Typical HPLC Parameters:
| Parameter | Specification |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | Isocratic or gradient elution with an acidic aqueous buffer (e.g., 0.1M ammonium acetate, pH 5.8) and an organic modifier like acetonitrile or methanol.[5][15] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | ~242-254 nm[5][16] |
| Column Temperature | 30°C[5] |
| Injection Volume | 10-20 µL |
Procedure:
-
Prepare Standards: Create a standard curve using a certified reference standard of this compound, if available, or by serially diluting a freshly prepared, carefully weighed primary stock solution.
-
Prepare Sample: Dilute your newly prepared stock solution to fall within the linear range of your standard curve.
-
Run Analysis: Analyze the standards and the sample via HPLC.
-
Quantify: Calculate the concentration of your stock solution based on the standard curve. This verifies the initial concentration and can be used as a baseline for future stability checks.
References
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. [Link]
-
Best Practices For Stock Solutions. FasterCapital. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food and Chemical Toxicology. [Link]
-
Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiamine Mononitrate and Thiamine Chloride Hydrochloride) in Solution. Purdue e-Pubs. [Link]
-
How to Minimise Stock Variances. Accentis Enterprise. [Link]
-
Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions. Journal of Food Science. [Link]
-
How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
-
Overview of the major known thiamine degradation processes. ResearchGate. [Link]
-
Thiamine Vitamin Solution Recipe. University of Florida. [Link]
-
Strategies to Minimize Variability Between Individual qPCR Reactions. Protocols.io. [Link]
- A process for the preparation of a thiamine derivative and salt thereof.
- Thiamine analysis. Thiamine Analysis.
-
THIAMINE (Vitamin B1). Te Whatu Ora Waitaha Canterbury. [Link]
-
5 Effective Solutions to Reduce Supply Chain Variability. Intuiflow. [Link]
- Preparation process for thiamine hydrochloride.
-
Effect of UV radiation, temperature, acid, and basic solutions on the chemical stability of thiamine. ResearchGate. [Link]
-
Dilution Thiamine. GlobalRPH. [Link]
-
First things first: A step in the right direction for the preanalytical phase of thiamine measurements. PubMed Central. [Link]
-
Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. AACC. [Link]
-
Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson OPEN. [Link]
-
Solvents for a Safer, Sustainable Lab. USC Environmental Health & Safety. [Link]
-
Understanding Common Lab Solvents. CP Lab Safety. [Link]
-
A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography. PubMed. [Link]
-
Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use. PubMed Central. [Link]
-
(PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. [Link]
-
Thiamine Assays—Advances, Challenges, and Caveats. PMC - NIH. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
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- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. "Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiami" by Lisa J. Mauer, Adrienne L. Voelker et al. [docs.lib.purdue.edu]
- 5. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 6. globalrph.com [globalrph.com]
- 7. fastercapital.com [fastercapital.com]
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- 12. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 13. content.protocols.io [content.protocols.io]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiamine analysis [thiamine.dnr.cornell.edu]
Dealing with interference in the HPLC analysis of acetylthiamine from biological matrices.
Introduction: The quantitative analysis of acetylthiamine, a derivative of vitamin B1, in complex biological matrices such as plasma, serum, whole blood, and urine is a critical task in clinical research and drug development. High-Performance Liquid Chromatography (HPLC) is the method of choice for this application due to its sensitivity and specificity. However, the inherent complexity of biological samples often introduces significant analytical challenges, primarily in the form of matrix interference. These interferences can co-elute with the analyte of interest, leading to inaccurate quantification, poor reproducibility, and compromised method robustness.
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate interference in the HPLC analysis of this compound. The content is structured in a practical question-and-answer format, addressing common issues encountered during experimental workflows.
I. Sample Preparation: The First Line of Defense Against Interference
Effective sample preparation is paramount to a successful HPLC analysis. The primary goal is to remove interfering substances while ensuring high recovery of this compound. This section addresses common questions related to sample preparation techniques.
Q1: My chromatogram shows a large, unresolved peak at the beginning, and my this compound peak is broad. What is the likely cause and solution?
A1: This is a classic sign of protein interference. Proteins in biological samples like plasma and serum can precipitate on the analytical column, leading to high backpressure, peak distortion, and contamination of the HPLC system. The most effective solution is to remove proteins from your sample before injection.
Recommended Action: Protein Precipitation (PPT)
Protein precipitation is a rapid and cost-effective method for removing the bulk of proteins from biological samples.[1][2]
Detailed Protocol for Protein Precipitation:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant for plasma, or allow it to clot for serum.[3] Centrifuge at 1,000-2,000 x g for 10 minutes to separate plasma/serum from blood cells.[3]
-
Precipitating Agent: Acetonitrile is a commonly used and effective precipitating agent.[2][4] Trichloroacetic acid (TCA) is also widely used.[1][5][6]
-
Procedure:
-
To a 100 µL aliquot of your plasma or serum sample, add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is generally effective).[4]
-
Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[4]
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains your analyte, for direct injection or further cleanup.
-
Causality: Organic solvents like acetonitrile disrupt the hydration shell around proteins, reducing their solubility and causing them to precipitate out of the solution.[2]
Q2: After protein precipitation, I still observe interfering peaks that co-elute with this compound. How can I achieve a cleaner sample?
A2: While protein precipitation is effective for bulk protein removal, it may not eliminate all endogenous interferences, such as salts, lipids, and other small molecules. More selective sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended for enhanced cleanup.
Workflow for Advanced Sample Cleanup:
Caption: Advanced Sample Cleanup Workflow.
Option 1: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic solvent).
Detailed Protocol for LLE of this compound from Urine:
-
pH Adjustment: Adjust the pH of the urine sample to be acidic (e.g., pH 4-5) to ensure this compound is in a less polar, more extractable form.
-
Solvent Selection: Use an organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Dichloromethane has been shown to be an efficient solvent for extracting a wide range of organic compounds from urine.[7]
-
Extraction:
-
Mix the pH-adjusted urine sample with an equal volume of the organic solvent in a sealed tube.
-
Vortex vigorously for 2-3 minutes to facilitate the transfer of this compound into the organic phase.
-
Centrifuge to separate the two phases.
-
-
Collection & Evaporation:
-
Carefully collect the organic layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase for injection.
-
Option 2: Solid-Phase Extraction (SPE)
SPE is a highly selective technique that uses a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through, or vice versa.[8]
Detailed Protocol for SPE of this compound:
-
Sorbent Selection: A C18 reversed-phase SPE cartridge is a good starting point for this compound.[9]
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
Comparison of Advanced Cleanup Techniques:
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Moderate | High |
| Recovery | Can be variable, dependent on partitioning | Generally high and reproducible |
| Solvent Usage | High | Low |
| Automation | Difficult | Easily automatable |
| Cost | Lower initial cost | Higher consumable cost |
II. HPLC Method Development and Optimization
A well-developed HPLC method is crucial for separating this compound from any remaining interferences. This section focuses on optimizing chromatographic conditions.
Q3: My this compound peak is showing significant tailing. What are the common causes and how can I improve the peak shape?
A3: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column effects.
Troubleshooting Peak Tailing:
-
Check Mobile Phase pH: this compound is a basic compound. Operating the mobile phase at a low pH (e.g., 2.5-3.5) will ensure it is in its protonated form, which can minimize undesirable interactions with residual silanol groups on the silica-based stationary phase.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns with thorough end-capping are less prone to silanol interactions.
-
Reduce Injection Volume/Concentration: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or diluting your sample.
-
Check for Column Contamination: A contaminated guard column or analytical column can cause peak tailing. Flush the column with a strong solvent or replace the guard column.[10]
Q4: I am using UV detection, but the sensitivity is low and I see many interfering peaks. Is there a more selective detection method?
A4: Yes, for enhanced sensitivity and selectivity, consider fluorescence detection after derivatization or mass spectrometry (MS).
Derivatization for Fluorescence Detection:
Thiamine and its derivatives can be oxidized to form highly fluorescent thiochrome compounds.[5][6][11] This can be done either pre-column or post-column.[12][13][14]
Sources
- 1. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 2. agilent.com [agilent.com]
- 3. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. Determination of thiamin and thiamin phosphate esters in blood by liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Acetylthiamine Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals focused on the challenge of delivering acetylthiamine across the blood-brain barrier (BBB). This guide is structured to provide both foundational knowledge and practical, field-proven insights to troubleshoot common experimental hurdles. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and the challenges posed by the blood-brain barrier.
Q1: What are the primary obstacles limiting this compound's passage into the brain?
This compound, a lipid-soluble derivative of thiamine (Vitamin B1), is designed to have better membrane permeability than thiamine itself. However, several factors still impede its efficient delivery to the central nervous system (CNS):
-
Carrier-Mediated Transport and Efflux: Thiamine transport across the BBB is a carrier-mediated process that can become saturated.[1] While this compound's lipophilicity allows for some passive diffusion, its structural similarity to thiamine means it may also interact with these transporters.[1][2] Crucially, the BBB is equipped with potent efflux pumps, such as P-glycoprotein (P-gp), which actively expel a wide range of molecules from the brain endothelial cells back into the bloodstream, representing a major barrier to CNS drug delivery.[3]
-
Enzymatic Degradation: The brain is a metabolically active organ. Prodrugs like this compound must remain stable in the peripheral circulation to reach the BBB and then be efficiently converted to their active form (thiamine) within the brain. Premature metabolism in the blood or at the BBB can reduce the amount of compound available for transport.[4]
-
Physicochemical Properties: While more lipophilic than thiamine, this compound's properties (e.g., molecular weight, hydrogen bonding capacity, polar surface area) must fall within a narrow range to favor passive diffusion across the tight junctions of the BBB.[5][6][7] Only small molecules, typically under 400 Da and with high lipid solubility, can effectively cross the BBB via this route.[7]
Q2: What are the principal strategies for enhancing the delivery of a small molecule like this compound across the BBB?
There are three main non-invasive approaches to enhance CNS delivery, each with distinct mechanisms, advantages, and disadvantages.
-
Chemical Modification (Prodrug Approach): This involves modifying the this compound molecule itself to enhance its lipophilicity or to hijack endogenous transport systems.[8][9] For instance, further structural modifications could be made to create a prodrug that is more readily transported and then cleaved by brain-specific enzymes.[10]
-
Colloidal Carrier Systems (Nanotechnology): This strategy involves encapsulating this compound within a nanocarrier, such as a liposome or a polymeric nanoparticle.[11][12][13] The primary advantage is that the carrier masks the physicochemical properties of the drug, allowing the system's properties to govern BBB transport.[12]
-
Targeted Delivery Systems: This is an advanced form of the carrier system strategy. The surface of the nanocarrier is decorated with specific ligands (e.g., antibodies, peptides) that bind to receptors expressed on the surface of brain endothelial cells.[14][15] This interaction can trigger receptor-mediated transcytosis (RMT), a natural process cells use to transport large molecules across the barrier.[16][17][18][19]
The workflow for developing and validating such a strategy is outlined below.
Caption: Workflow for developing and testing enhanced this compound formulations.
Q3: How do I choose between a prodrug strategy and a nanoparticle carrier for this compound?
The choice depends on several factors, including the specific delivery challenge, available resources, and the desired therapeutic outcome.
| Strategy | Pros | Cons | Best For... |
| Prodrug | - Simpler formulation (single molecule).- Lower immunogenicity risk.- Potentially easier to manufacture and scale up.[8] | - Requires significant medicinal chemistry effort.- Risk of altering the drug's intrinsic pharmacology.- Relies on specific enzymatic activation in the brain.[4][10] | Projects where a specific transport pathway can be targeted or where increasing lipophilicity is the primary goal. |
| Nanoparticle | - Can carry high drug payloads.- Protects the drug from degradation.- Surface can be modified for active targeting (RMT).[12][20]- Can be designed for controlled release. | - More complex formulation and characterization.- Potential for toxicity or immunogenicity.- Can be cleared rapidly by the reticuloendothelial system (RES).[12] | Projects requiring delivery of a fragile molecule, needing high brain concentrations, or aiming for cell-specific targeting via RMT. |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My this compound formulation shows poor permeability in our in vitro BBB model. What are the potential causes and how can I troubleshoot this?
Low permeability in an in vitro model like a Transwell assay is a common and critical issue. The problem can stem from the model itself or the formulation.
Troubleshooting Steps:
-
Validate the Integrity of Your BBB Model: The first step is to ensure your model is functioning correctly. A leaky barrier will not provide meaningful data.
-
Transendothelial Electrical Resistance (TEER): Measure TEER before and after the experiment. For co-culture models with primary cells or astrocytes, TEER values should be high (e.g., >200 Ohm·cm²).[21] A significant drop in TEER indicates compromised tight junctions.
-
Paracellular Markers: Run a control with a low-permeability marker like [¹⁴C]sucrose or FITC-dextran.[22] If these markers show high permeability, your cell monolayer is not sufficiently restrictive.
-
-
Assess Formulation Stability: Your formulation may be unstable in the culture medium.
-
Dynamic Light Scattering (DLS): For nanoparticle formulations, measure the size and polydispersity index (PDI) of your particles after incubation in cell culture media. Aggregation can prevent transport.
-
HPLC/LC-MS: Quantify the concentration of this compound in the donor (apical) chamber over time to check for degradation.
-
-
Evaluate Potential Efflux: Your compound might be a substrate for efflux pumps highly expressed in brain endothelial cells.
-
Use Efflux Pump Inhibitors: Co-administer your this compound formulation with a known P-gp inhibitor (e.g., elacridar, tariquidar). A significant increase in permeability in the presence of the inhibitor strongly suggests that your compound is being actively pumped out.[9]
-
-
Re-evaluate the Formulation Strategy: If the model is valid and efflux is not the primary issue, the formulation itself may be suboptimal.
-
For Nanoparticles: Is the particle size appropriate (<100 nm is often preferred)?[14] Is the surface charge (zeta potential) hindering interaction with the negatively charged cell membrane?
-
For Prodrugs: Is the lipophilicity in the optimal range (LogP of 1-3 is a general guideline)? Is the molecule too large or does it have too many hydrogen bond donors?
-
Q5: We've developed a liposomal formulation of this compound, but in vivo brain uptake is negligible. What went wrong?
This is a classic "bench-to-rodent" translation problem. Success in vitro does not guarantee in vivo efficacy.
Troubleshooting Steps:
-
Check Peripheral Pharmacokinetics (PK): The most common reason for low brain uptake is rapid clearance from the bloodstream. If the liposomes never reach the BBB in sufficient concentration, they cannot deliver their payload.
-
Action: Conduct a full PK study. Measure the concentration of the liposomal this compound in plasma at multiple time points. A very short half-life (<1 hour) is a major red flag.
-
Solution: To increase circulation time, incorporate polyethylene glycol (PEG) onto the liposome surface ("PEGylation"). This creates a hydrophilic shield that helps evade clearance by the immune system.[13]
-
-
Investigate the Targeting Ligand (if applicable): If you are using a targeted liposome for RMT, the ligand-receptor interaction may be failing in vivo.
-
Receptor Saturation: Are you administering too high a dose? Endogenous ligands can compete for the receptor, and high concentrations of your targeted liposome can saturate the available receptors.
-
Ligand Affinity: The affinity of your ligand for the receptor is critical. A very high affinity might cause the liposome to remain bound to the luminal side of the endothelial cell without completing transcytosis.
-
-
Analyze Brain Homogenate vs. Brain Interstitial Fluid (ISF): Standard methods involve analyzing total brain homogenate, which includes drug trapped in the brain's blood vessels.
-
Action: Use a capillary depletion method to separate brain capillaries from the parenchyma.[23] This will tell you if your liposomes are merely stuck in the brain's vasculature or are actually entering the brain tissue.
-
Advanced Technique: For a more precise measurement of unbound drug concentration in the brain ISF, consider using cerebral open flow microperfusion (cOFM) or microdialysis in your animal model.[24][25]
-
The diagram below illustrates the concept of using a targeted nanoparticle to cross the BBB via Receptor-Mediated Transcytosis.
Caption: Receptor-Mediated Transcytosis (RMT) of a targeted nanoparticle.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Co-Culture Model
This protocol describes a standard method for assessing the permeability of your this compound formulation across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Rat or mouse brain endothelial cells (bEnd.5 or primary)
-
Rat or mouse astrocytes (primary or cell line)
-
Appropriate cell culture media and supplements
-
This compound formulation and vehicle control
-
Lucifer yellow or FITC-dextran (for integrity check)
-
TEER meter (e.g., EVOM2)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding (Day 0):
-
Coat the bottom of a 24-well plate with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed astrocytes in the bottom of the wells and allow them to grow to confluence (2-3 days).
-
Coat the apical side of the Transwell inserts.
-
Seed brain endothelial cells onto the apical side of the Transwell inserts.
-
-
Co-Culture (Day 3-5):
-
Barrier Integrity Validation (Day 5-7):
-
Measure the TEER of each insert. Only use inserts with TEER values above your predetermined threshold (e.g., >200 Ohm·cm²).[21]
-
Optionally, perform a permeability assay with Lucifer yellow. Add it to the apical chamber and measure its appearance in the basolateral chamber after 1 hour. Low permeability confirms barrier integrity.
-
-
Permeability Experiment (Day 7):
-
Wash the cells gently with pre-warmed transport buffer (e.g., HBSS).
-
Add your this compound formulation (at a known concentration) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber and lyse the cells to determine mass balance.
-
-
Quantification and Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Quantification of this compound in In Vivo Brain Tissue
This protocol details how to process and analyze brain tissue from an animal study to determine the concentration of your compound.
Materials:
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
-
Protein precipitation solvent (e.g., ice-cold acetonitrile with an internal standard)
-
Brain tissue samples from animals dosed with this compound formulation
-
LC-MS/MS system
Methodology:
-
Tissue Collection and Preparation:
-
Following the in vivo study, euthanize the animal at the designated time point.
-
Perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature. This is critical to avoid overestimating brain concentration due to residual blood.[27]
-
Rapidly excise the brain and weigh it. Samples can be flash-frozen in liquid nitrogen and stored at -80°C until analysis.
-
-
Tissue Homogenization:
-
Place the weighed brain tissue in a homogenization tube.
-
Add a specific volume of a suitable buffer (e.g., 4 volumes of PBS per gram of tissue).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
-
Protein Precipitation and Extraction:
-
Take a known volume of the brain homogenate (e.g., 100 µL).
-
Add a fixed volume of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (a molecule structurally similar to this compound). A common ratio is 3:1 solvent to homogenate.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains your extracted compound.
-
Inject a precise volume of the supernatant into the LC-MS/MS system.
-
Quantify the concentration of this compound against a standard curve prepared in control brain homogenate.
-
-
Data Reporting:
-
Calculate the concentration of this compound in the original tissue, typically reported as ng/g or µmol/g of brain tissue.
-
If plasma samples were also collected, calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of BBB penetration.[27]
-
References
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]
-
Nagyőszi, P., et al. (2010). Permeability Studies on in Vitro Blood-Brain Barrier Models: Physiology, Pathology, and Pharmacology. Molecular Pharmaceutics, 7(1), 1-14. [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]
-
Wikipedia contributors. (2023). Nanoparticles for drug delivery to the brain. Wikipedia. [Link]
-
Pardridge, W. M. (2023). Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. RSC Pharmaceutics. [Link]
-
Haqqani, A. S., et al. (2024). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery, 4. [Link]
-
Terstappen, G. C., et al. (2021). Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. International Journal of Molecular Sciences, 22(16), 8617. [Link]
-
Bhalerao, A., & Tiwari, R. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Discovery and Therapeutic Translation. [Link]
-
Olivier, J. C. (2005). Nanoparticle Technology for Drug Delivery Across the Blood-Brain Barrier. Drug Discovery Today, 10(15), 1077-1083. [Link]
-
Haqqani, A. S., et al. (2024). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. ResearchGate. [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]
-
Sirisha, V. N. L., et al. (2023). Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology. Cancers, 15(13), 3376. [Link]
-
Lakshmi, N. S., et al. (2024). Recent Advances in Drug Delivery Systems for Targeting the Blood-Brain Barrier. ResearchGate. [Link]
-
Haqqani, A. S., et al. (2024). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. OUCI. [Link]
-
Zuchero, Y. J. Y., & Chen, X. (2021). Receptor-mediated transcytosis of macromolecules across the blood-brain barrier. Expert Opinion on Drug Delivery, 18(11), 1599-1611. [Link]
-
Sivandzade, F., & Cucullo, L. (2021). In Vitro Models of the Blood–Brain Barrier. Springer Nature Experiments. [Link]
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Validation & Comparative
A Comparative Analysis of Acetylthiamine and Benfotiamine Bioavailability: A Guide for Researchers
Introduction: The Quest for Superior Thiamine Bioavailability
Thiamine (Vitamin B1) is an essential water-soluble vitamin indispensable for cellular health and energy metabolism. In its active form, thiamine diphosphate (TPP), it serves as a critical coenzyme for key enzymes in carbohydrate and amino acid metabolism, including pyruvate dehydrogenase and transketolase.[1] Thiamine deficiency can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[2]
However, the clinical utility of standard thiamine hydrochloride is hampered by its low bioavailability, which is governed by a saturable, carrier-mediated transport system in the small intestine.[3][4] This limitation has driven the development of lipophilic thiamine derivatives designed to bypass this restrictive absorption pathway, thereby achieving higher and more sustained plasma and tissue concentrations. Among the most prominent of these are acetylthiamine and benfotiamine.
This guide provides an in-depth comparative analysis of these two key thiamine prodrugs. We will dissect their chemical structures, metabolic fates, and critically evaluate the experimental evidence supporting their respective bioavailability profiles. This analysis is intended to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their distinct pharmacokinetic advantages and the experimental methodologies required for their assessment.
Structural and Mechanistic Divergence: this compound vs. Benfotiamine
The enhanced bioavailability of this compound and benfotiamine stems from their lipophilic nature, which facilitates passive diffusion across intestinal membranes. However, their distinct chemical structures dictate different metabolic activation pathways.
-
Benfotiamine is an S-acyl thiamine derivative (S-benzoylthiamine O-monophosphate). Its absorption is a multi-step process. In the intestine, it is first dephosphorylated by ecto-alkaline phosphatases to form S-benzoylthiamine. This highly lipophilic intermediate readily diffuses across the intestinal brush border into enterocytes. Once in circulation, S-benzoylthiamine is efficiently taken up by erythrocytes and other cells, where intracellular thioesterases cleave the S-benzoyl group to release free thiamine.[5][6] This free thiamine is then available for phosphorylation into its active coenzyme forms, TPP and thiamine triphosphate (TTP).[7]
-
This compound , also known as thiamine acetyl disulfide, belongs to the family of "allithiamines," which are thiamine disulfide derivatives.[8][9] These compounds are characterized by an open thiazole ring structure. This structural modification increases lipophilicity, allowing for absorption via passive diffusion. Following absorption, the disulfide bond is reduced within the body, likely by glutathione in erythrocytes, which closes the thiazole ring and regenerates active thiamine.
The fundamental difference lies in the chemical linkage used to confer lipophilicity: a thioester bond in benfotiamine versus a disulfide bond in this compound. This distinction influences their metabolic activation and, consequently, their pharmacokinetic profiles.
Visualizing the Metabolic Pathways
The following diagram illustrates the distinct absorption and conversion pathways of benfotiamine and this compound into active thiamine.
Caption: Metabolic pathways of Benfotiamine and this compound.
Comparative Bioavailability: A Review of the Evidence
The available scientific literature overwhelmingly indicates that benfotiamine possesses a superior pharmacokinetic profile compared to both water-soluble thiamine and other lipid-soluble derivatives. While direct, head-to-head clinical trials comparing benfotiamine and this compound are scarce, extensive research on benfotiamine provides a robust dataset for evaluation.
Studies consistently show that oral administration of benfotiamine leads to a more rapid and significantly greater increase in plasma thiamine concentrations than an equivalent dose of thiamine hydrochloride.[10] Some studies report that benfotiamine can produce approximately five times higher plasma thiamine levels and has a bioavailability up to 3.6 times greater than thiamine hydrochloride. A study comparing benfotiamine to other lipid-soluble derivatives, fursultiamine and thiaminedisulfide, also demonstrated its significantly improved bioavailability.[11]
One key study found that the relative bioavailability of thiamine in plasma after administering benfotiamine was 1147.3 ± 490.3% compared to thiamine hydrochloride.[12] This remarkable efficiency is attributed to its rapid conversion to S-benzoylthiamine and subsequent passive diffusion, which bypasses the saturable active transport mechanism that limits the uptake of water-soluble thiamine.[10]
Data for this compound is less abundant. As an allithiamine, it is understood to have greater bioavailability than water-soluble thiamine.[8] However, quantitative pharmacokinetic parameters from rigorous clinical studies are not as widely published as they are for benfotiamine, making a direct quantitative comparison challenging. The existing body of evidence strongly favors benfotiamine as the more efficiently absorbed and utilized prodrug.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for benfotiamine compared to the baseline of thiamine hydrochloride, as derived from published studies. A dedicated entry for this compound is omitted due to the lack of consistent, comparable data in the reviewed literature.
| Parameter | Thiamine Hydrochloride | Benfotiamine | Key Findings & Rationale |
| Absorption Mechanism | Active Transport (saturable) & Passive Diffusion (at high doses)[3] | Passive Diffusion (as S-benzoylthiamine)[5] | Benfotiamine's mechanism avoids the rate-limiting, saturable transporters used by thiamine HCl, leading to more efficient absorption. |
| Peak Plasma Conc. (Cmax) | Lower | ~5-fold Higher[10] | The rapid and efficient absorption of the lipophilic prodrug results in a significantly higher peak concentration of thiamine in the blood. |
| Relative Bioavailability | Baseline | Up to 3.6x higher (vs. Thiamine HCl)[11] | The total drug exposure (AUC) is substantially greater for benfotiamine, indicating a much larger fraction of the dose reaches systemic circulation. |
| Time to Peak (Tmax) | Variable | ~1 hour[11] | Benfotiamine generally shows a more rapid increase in blood thiamine levels. |
| Tissue Penetration | Limited | Enhanced[13] | The lipophilic nature of the intermediate metabolite allows for better penetration into tissues compared to water-soluble thiamine. |
Experimental Protocol: In Vivo Assessment of Bioavailability
To empirically determine and compare the bioavailability of thiamine derivatives, a randomized, crossover pharmacokinetic study in human volunteers or an appropriate animal model is the gold standard. Below is a detailed, self-validating protocol for such a study.
Study Design and Rationale
A randomized, single-dose, crossover design is optimal. This design minimizes inter-individual variability, as each subject serves as their own control. A sufficient washout period (e.g., 1-2 weeks) between administrations is critical to ensure complete clearance of the previous dose.
Causality Statement: The crossover design is chosen to isolate the effect of the thiamine derivative from the inherent biological variability between subjects, thus providing a more statistically powerful comparison of their pharmacokinetic profiles.
Step-by-Step Methodology
-
Subject Recruitment & Baseline:
-
Recruit healthy volunteers (N=12-24) after obtaining informed consent.
-
Conduct a physical examination and collect baseline blood samples to establish normal thiamine levels.
-
Instruct subjects to fast overnight prior to drug administration.
-
-
Drug Administration:
-
Randomly assign subjects to receive a single oral dose of either this compound (e.g., 100 mg), Benfotiamine (e.g., 100 mg), or Thiamine HCl (100 mg, as a control).
-
Administer the dose with a standardized volume of water.
-
-
Pharmacokinetic Blood Sampling:
-
Collect whole blood samples (using EDTA tubes) at pre-defined time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Rationale: Whole blood is the preferred matrix because the majority of thiamine and its active form, TPP, are located within erythrocytes.[1] Plasma levels can be misleadingly low.
-
-
Sample Processing and Storage:
-
Immediately after collection, gently mix and place samples on ice.
-
Process samples within one hour or freeze at -80°C for later analysis. Freezing ensures the stability of thiamine and its phosphate esters.
-
-
Analytical Quantification (HPLC with Fluorescence Detection):
-
Sample Preparation: Precipitate proteins from whole blood lysate using trichloroacetic acid (TCA). Centrifuge to collect the clear supernatant.
-
Derivatization: Convert thiamine and its phosphates in the supernatant to highly fluorescent thiochrome derivatives via oxidation with potassium ferricyanide in an alkaline medium. This step is crucial for achieving the necessary sensitivity for detection.
-
HPLC Separation: Inject the derivatized sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.
-
Fluorescence Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for thiochrome (approx. 365 nm and 450 nm, respectively) to quantify the separated analytes.
-
Trustworthiness: The system is self-validating through the use of a standard curve prepared with known concentrations of thiamine. Quality control (QC) samples at low, medium, and high concentrations must be run with each batch to ensure accuracy and precision. The method itself should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.[10]
-
-
Data Analysis:
-
Calculate the plasma concentration of thiamine at each time point for each subject and formulation.
-
Determine key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve from 0 to 24 hours), which represents total drug exposure.
-
Perform statistical analysis (e.g., ANOVA for repeated measures) to compare the parameters between the different formulations.
-
Experimental Workflow Diagram
Caption: Workflow for a comparative bioavailability study.
Conclusion
Based on the extensive body of available evidence, benfotiamine demonstrates markedly superior bioavailability compared to water-soluble thiamine and other lipophilic derivatives for which data is available. Its unique S-acyl structure facilitates a highly efficient absorption and conversion mechanism, leading to rapid and substantially higher levels of circulating thiamine.
While this compound, as an allithiamine derivative, is more bioavailable than standard thiamine hydrochloride, it is significantly less studied than benfotiamine. The lack of robust, comparative pharmacokinetic data for this compound in recent literature prevents a direct quantitative comparison. For researchers and drug development professionals seeking to achieve maximal systemic and tissue levels of thiamine via oral administration, benfotiamine currently represents the best-characterized and most effective option. Future head-to-head clinical trials are warranted to definitively quantify the pharmacokinetic profile of this compound relative to benfotiamine.
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A Head-to-Head Comparison of Acetylthiamine and Sulbutiamine on Cognitive Function: A Guide for Researchers
Abstract: This guide provides a comprehensive head-to-head comparison of two synthetic thiamine derivatives, acetylthiamine and sulbutiamine, with a specific focus on their potential impact on cognitive function. While both compounds originate from thiamine (Vitamin B1), their structural modifications result in disparate pharmacokinetic profiles and proposed mechanisms of action. Sulbutiamine, a lipophilic dimer, is designed to enhance brain thiamine levels by efficiently crossing the blood-brain barrier. In contrast, available evidence suggests this compound may act as an inhibitor of thiamine transport into the brain. This document synthesizes the current understanding of their chemistry, pharmacokinetics, and neurobiological effects, highlighting the critical lack of direct comparative studies. We conclude by proposing a robust preclinical experimental framework to directly assess and compare their cognitive effects, providing a roadmap for future research in the field of neuropharmacology and drug development.
Introduction: The Rationale for Thiamine Derivatives
Thiamine (Vitamin B1) is an essential micronutrient indispensable for central nervous system function. Its active form, thiamine pyrophosphate (ThDP), is a critical coenzyme in glucose and energy metabolism, pathways that are fundamental to neuronal health and activity.[1][2] Deficiencies in thiamine are linked to severe neurological and cognitive impairments, such as Wernicke-Korsakoff syndrome, and growing evidence suggests a link between functional thiamine deficiency and neurodegenerative conditions like Alzheimer's disease.[2]
The therapeutic use of standard thiamine is often limited by its water-soluble nature, which restricts its ability to passively diffuse across biological membranes, including the intestinal epithelium and the blood-brain barrier (BBB).[1][3] This limitation spurred the development of synthetic, lipid-soluble thiamine derivatives in the mid-20th century, primarily in Japan, with the goal of improving bioavailability and enhancing delivery to the brain.[4][5][6] Among these are this compound and sulbutiamine, two compounds with distinct structural alterations that predicate vastly different interactions with the central nervous system.
Physicochemical and Pharmacokinetic Profiles
The fundamental differences between this compound and sulbutiamine begin at the molecular level, dictating their absorption, distribution, and ability to influence brain chemistry.
Chemical Structure
Sulbutiamine is a synthetic dimer composed of two modified thiamine molecules linked by a disulfide bridge.[5][7][8] This dimerization and the addition of isobutyryl groups significantly increase its lipophilicity.[8] this compound, by contrast, is a monomeric thiamine analogue featuring an acetate ester modification.[9]
Lipophilicity and Blood-Brain Barrier (BBB) Permeability
A compound's ability to modulate cognitive function is contingent on its capacity to reach its target within the brain.
-
Sulbutiamine: Was specifically engineered for high lipophilicity, allowing it to readily cross the BBB via passive diffusion.[10][11][12][13] Once inside the brain, it is metabolized back into thiamine, effectively increasing the local concentration of this vital nutrient.[7][14] This enhanced brain bioavailability is the cornerstone of its purported nootropic effects.[15]
-
This compound: The available evidence presents a contrasting profile. One study on thiamine analogues demonstrated that this compound, far from enhancing brain uptake, actually inhibits thiamine transport across the BBB.[16] It appears to compete with thiamine for the saturable, carrier-mediated transport system responsible for moving thiamine into the brain.[16] This suggests that systemic administration of this compound may paradoxically reduce the brain's thiamine supply.
Metabolism and Bioavailability
Sulbutiamine is rapidly absorbed from the gastrointestinal tract and has an elimination half-life of approximately 5 hours.[4][17] Its key feature is its efficient conversion to thiamine and thiamine phosphate esters within the brain.[7]
The pharmacokinetics of this compound are less well-documented in the context of cognitive function. Its inhibitory effect on the BBB thiamine transporter is its most notable characteristic in the available literature.[16]
Comparative Mechanisms of Action on Cognitive Function
The divergent pharmacokinetic profiles of these two compounds logically lead to different mechanisms of action.
Sulbutiamine: Augmenting Neurotransmitter Systems
Sulbutiamine's mechanism is multifactorial but primarily stems from its ability to increase thiamine and thiamine pyrophosphate (TPP) levels in the brain.[7][18] This enhancement supports neuronal energy metabolism by boosting the production of adenosine triphosphate (ATP).[7][8] The downstream effects include the modulation of key neurotransmitter systems critical for cognition:
-
Cholinergic System: Chronic administration in mice has been shown to increase high-affinity choline uptake in the hippocampus, a region vital for memory formation.[5][19] This suggests sulbutiamine may enhance the synthesis of acetylcholine, a neurotransmitter essential for learning and memory.[15][18]
-
Dopaminergic & Glutamatergic Systems: Studies indicate that sulbutiamine can modulate dopaminergic and glutamatergic transmissions.[7][20] It may increase the density of dopamine D1 receptors and potentiate glutamate activity in the prefrontal cortex, which could contribute to improvements in mood, motivation, and executive function.[11][18]
Figure 1: Proposed divergent mechanisms of Sulbutiamine and this compound at the BBB.
This compound: An Unclear Mechanism
Given the evidence that this compound inhibits thiamine transport into the brain, its potential for cognitive enhancement is questionable.[16] A reduction in brain thiamine would be expected to impair, not improve, cognitive function. It is plausible that this compound could exert other pharmacological effects independent of thiamine metabolism, but such mechanisms have not been elucidated in the scientific literature. The current data points towards a mechanism that is counterproductive to the goals of nootropic supplementation.
Summary of Preclinical and Clinical Evidence
Sulbutiamine
Research on sulbutiamine, while not extensive, provides some support for its cognitive effects.
-
Preclinical: Rodent studies have demonstrated that chronic sulbutiamine administration can improve long-term memory formation and performance in memory-related tasks.[3][19][21] These behavioral improvements are often correlated with increased cholinergic activity in the hippocampus.[19]
-
Clinical: Human trials are limited and often focus on conditions like asthenia (fatigue).[14][21] Some studies have reported modest benefits in attention and memory, particularly in patients with mild cognitive impairment or fatigue.[22] However, much of the research is hampered by small sample sizes, a lack of placebo controls, and potential conflicts of interest, indicating that higher-quality evidence is needed.[11][22]
This compound
There is a significant lack of published preclinical or clinical studies investigating the effects of this compound on cognitive function. Its primary characterization in the literature relates to its inhibitory effect on thiamine transport, and it has not been pursued as a cognitive enhancer in the same vein as sulbutiamine.
Proposed Experimental Framework for Head-to-Head Comparison
The stark contrast in proposed mechanisms and the absence of direct comparative data necessitate a rigorous, controlled preclinical study. The following framework outlines a self-validating system to objectively compare the effects of this compound and sulbutiamine on cognitive function.
Rationale and Objectives
The primary objective is to determine if this compound and sulbutiamine, administered chronically, produce differential effects on learning, memory, and anxiety-like behavior in a validated animal model. A secondary objective is to correlate behavioral outcomes with neurochemical changes in the brain, specifically thiamine levels and key neurotransmitter concentrations.
Experimental Design and Methodology
-
Animal Model: Adult male C57BL/6 mice (n=15 per group), aged 8-10 weeks. This strain is standard for behavioral neuroscience research.
-
Experimental Groups:
-
Vehicle Control: Administration of the carrier solution (e.g., 0.5% carboxymethylcellulose) via oral gavage.
-
Sulbutiamine: 50 mg/kg, administered via oral gavage daily for 21 days.
-
This compound: 50 mg/kg, administered via oral gavage daily for 21 days.
-
-
Behavioral Assays (Days 15-21):
-
Morris Water Maze (MWM): To assess spatial learning and reference memory. The latency to find a hidden platform is measured over several days of training, followed by a probe trial to assess memory retention.
-
Novel Object Recognition (NOR): To evaluate recognition memory. Mice are habituated to an arena with two identical objects. Later, one object is replaced with a novel one. Increased exploration of the novel object indicates intact recognition memory.
-
Elevated Plus Maze (EPM): To measure anxiety-like behavior. This is crucial to ensure that any observed cognitive effects are not confounded by changes in anxiety or motor activity.
-
-
Post-Mortem Neurochemical Analysis (Day 22):
-
Immediately following the final behavioral test, animals will be euthanized.
-
The hippocampus and prefrontal cortex will be rapidly dissected.
-
Tissue samples will be analyzed via High-Performance Liquid Chromatography (HPLC) to quantify levels of:
-
Thiamine and thiamine pyrophosphate (TPP).
-
Acetylcholine, dopamine, and glutamate.
-
-
Figure 2: Proposed experimental workflow for the head-to-head comparison study.
Synthesis and Future Directions
The comparison between this compound and sulbutiamine is a study in contrasts. Despite their shared origin as thiamine derivatives, their molecular designs lead to fundamentally different interactions at the blood-brain barrier, which is the critical gatekeeper for neuroactive compounds.
| Feature | Sulbutiamine | This compound |
| Chemical Structure | Lipophilic dimer of two modified thiamine molecules[5][8] | Monomeric thiamine with an acetate ester[9] |
| BBB Transport | Crosses via passive diffusion, increasing brain thiamine[10][11] | Inhibits carrier-mediated thiamine transport[16] |
| Primary Mechanism | Increases brain thiamine/TPP, modulates cholinergic & dopaminergic systems[7][18][19] | Unknown; potentially reduces brain thiamine levels |
| Cognitive Evidence | Positive in some preclinical and limited human studies[3][19][22] | Lacking; no published cognitive studies found |
Based on the current body of evidence, sulbutiamine presents a more plausible and scientifically supported profile as a potential cognitive enhancer. Its ability to effectively increase brain thiamine levels provides a clear and logical mechanism for its observed effects on neurotransmitter systems involved in memory and attention.[7][15]
Conversely, the characterization of This compound as an inhibitor of thiamine transport raises significant concerns about its utility for cognitive applications.[16] Further research is required to determine if it possesses any alternative, beneficial pharmacological properties that could overcome this apparent drawback.
Future Directions: The proposed experimental framework provides a clear path forward. Executing such a direct, head-to-head comparison is essential to definitively characterize the cognitive effects of this compound and to either validate or refute the preclinical promise of sulbutiamine. The results would provide invaluable data for researchers, scientists, and drug development professionals interested in the therapeutic potential of thiamine derivatives for neurological and cognitive health.
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Comparing the efficacy of acetylthiamine and thiamine in reversing thiamine deficiency symptoms.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiamine (Vitamin B1) is an essential micronutrient whose deficiency can lead to severe neurological and cardiovascular disorders. While conventional treatment involves supplementation with water-soluble thiamine salts like thiamine hydrochloride, their relatively low bioavailability presents a significant clinical challenge. This guide provides an in-depth comparison of the efficacy of standard thiamine versus acetylthiamine (a lipid-soluble thiamine derivative, also known as allithiamine) in reversing thiamine deficiency symptoms. We will explore the fundamental differences in their chemical properties, pharmacokinetic profiles, and mechanisms of action, supported by experimental data and detailed protocols for preclinical evaluation. The evidence strongly indicates that lipophilic thiamine precursors, such as this compound and its derivatives, offer superior absorption and tissue distribution, particularly to the central nervous system, making them more potent options for rapid and effective symptom reversal.
The Critical Role of Thiamine and the Challenge of Deficiency
Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes involved in carbohydrate and energy metabolism.[[“]][[“]][3] These include pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are essential for ATP production via the citric acid cycle, and transketolase in the pentose phosphate pathway.[[“]][[“]] Consequently, thiamine deficiency disrupts cellular energy generation, with the most profound impact on highly metabolic tissues like the brain, nerves, and heart.[4][5][6]
The clinical manifestations of severe thiamine deficiency include beriberi and Wernicke-Korsakoff syndrome (WKS), which are characterized by symptoms ranging from peripheral neuropathy and cardiovascular dysfunction to profound neurological impairments like ataxia, confusion, and memory loss.[3]
A primary challenge in treating thiamine deficiency is the limited absorption of standard water-soluble thiamine hydrochloride. Its uptake from the intestine is dependent on a saturable, carrier-mediated transport system.[5][7] This means that at higher oral doses, the absorption efficiency plateaus, making it difficult to rapidly increase systemic thiamine levels, a critical factor in acute deficiency states.[5]
This compound: A Lipophilic Prodrug for Enhanced Delivery
To overcome the absorption limitations of thiamine, various lipid-soluble (lipophilic) derivatives were developed, with allithiamine being the naturally occurring prototype. These compounds, including synthetic derivatives like benfotiamine and fursultiamine, are designed as prodrugs that can more easily diffuse across cellular membranes.[8][9]
This compound and other S-acyl derivatives are structurally modified to be more fat-soluble. This key difference allows them to bypass the saturable intestinal transporters and be absorbed directly through passive diffusion across the intestinal wall into the bloodstream.[7][8] Once absorbed, they are converted within cells back to thiamine, which is then phosphorylated to the active TPP form.[8][10]
}
Figure 1: Comparative intestinal absorption pathways of Thiamine HCl and this compound.
Comparative Efficacy: Pharmacokinetics and Preclinical Evidence
The primary advantage of this compound and its analogs lies in their superior pharmacokinetic profile, leading to significantly higher bioavailability.
Bioavailability and Pharmacokinetic Parameters
Experimental data from both animal and human studies consistently demonstrate the enhanced bioavailability of lipid-soluble thiamine derivatives compared to thiamine hydrochloride.
One randomized, crossover study in healthy volunteers compared the bioavailability of benfotiamine (a derivative of this compound) with thiamine hydrochloride. The results showed that the bioavailability of thiamine from benfotiamine was dramatically higher. Specifically, the relative bioavailability of thiamine in plasma was found to be approximately 1147.3 ± 490.3% for benfotiamine compared to thiamine hydrochloride.[10] The active form, TDP, in erythrocytes also showed a much higher relative bioavailability of 195.8 ± 33.8%.[10]
Another study reported that benfotiamine can produce approximately five times higher plasma thiamine levels than an equivalent dose of thiamine hydrochloride.[7] This is reflected in key pharmacokinetic parameters, as summarized below.
| Parameter | Thiamine Hydrochloride | Benfotiamine (this compound derivative) | Key Finding |
| Relative Bioavailability | Low (saturable) | ~5-10x Higher | Significantly enhanced systemic exposure.[7][11][12] |
| Maximal Concentration (Cmax) | Lower | Substantially Higher | Achieves higher peak blood levels rapidly.[11] |
| Time to Peak (Tmax) | Slower | Faster | More rapid absorption from the gut.[7] |
| Blood-Brain Barrier (BBB) Penetration | Carrier-mediated, slow | Potentially enhanced (for some derivatives) | Lipophilic nature may facilitate CNS entry.[9] |
Table 1: Summary of Pharmacokinetic Differences. Data synthesized from multiple comparative studies.
Central Nervous System (CNS) Penetration
A critical aspect of treating neurological symptoms of thiamine deficiency is the ability of the compound to cross the blood-brain barrier (BBB). Free thiamine transport into the brain is a slow, carrier-mediated process.[9] While the evidence is still evolving, the lipophilic nature of derivatives like this compound and fursultiamine suggests they may cross the BBB more readily than water-soluble thiamine, leading to a more rapid increase in thiamine levels within the brain.[9][13] This is a crucial advantage for reversing the severe neurological damage seen in conditions like Wernicke's encephalopathy.
Experimental Protocols for Comparative Assessment
For drug development professionals, robust and reproducible preclinical models are essential for evaluating the efficacy of different thiamine compounds.
Protocol: Induction of Thiamine Deficiency in a Rodent Model
This protocol describes a common method for inducing thiamine deficiency in mice or rats to study the subsequent efficacy of therapeutic interventions.
Objective: To induce a state of moderate to severe thiamine deficiency characterized by neurological symptoms and measurable biochemical deficits.
Materials:
-
Thiamine-deficient rodent chow (e.g., Harlan Teklad TD.85027).[14]
-
Sterile saline solution.
-
Standard rodent chow for control group.
-
Experimental animals (e.g., male Wistar rats or C57BL/6 mice).
Procedure:
-
Acclimatization: House animals in standard conditions for one week with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign animals to a control group and a thiamine-deficient (TD) group.
-
Dietary Intervention:
-
Antagonist Administration (TD Group): Administer daily intraperitoneal (i.p.) injections of pyrithiamine (0.25 mg/kg) to accelerate the deficiency.[14] Pyrithiamine works by inhibiting the conversion of thiamine to its active TPP form.[15]
-
Monitoring: Monitor animals daily for weight loss and the onset of neurological symptoms (e.g., ataxia, loss of righting reflex, circling behavior). Symptoms typically appear within 10-14 days.[14][17]
-
Intervention: Once clear deficiency symptoms are observed, cease pyrithiamine injections and begin the comparative treatment protocol with thiamine hydrochloride vs. This compound.
-
Ethical Considerations: This protocol induces significant morbidity. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be monitored closely for severe distress.[14]
}
Figure 2: Workflow for a preclinical comparative study of thiamine compounds.
Protocol: Quantification of Thiamine Esters in Brain Tissue via HPLC
Accurate measurement of thiamine and its active phosphate esters (TMP, TPP) in target tissues like the brain is the definitive method for assessing the efficacy of a supplementation strategy.
Objective: To extract and quantify thiamine, thiamine monophosphate (TMP), and thiamine pyrophosphate (TPP) from brain tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[18][19][20]
Principle: This method is based on the pre-column derivatization of thiamine and its esters into highly fluorescent thiochrome derivatives, which allows for sensitive detection.[18][21]
Materials:
-
Brain tissue homogenizer.
-
Trichloroacetic acid (TCA) for protein precipitation.[18]
-
Potassium ferricyanide (K₃[Fe(CN)₆]) for derivatization.[18][21]
-
Sodium hydroxide (NaOH).
-
HPLC system with a C18 reversed-phase column and fluorescence detector.
-
Thiamine, TMP, and TPP standards.[18]
Procedure:
-
Sample Preparation: Rapidly dissect and freeze the brain tissue (e.g., hippocampus, cortex) in liquid nitrogen.
-
Homogenization: Homogenize the weighed tissue sample in a cold solution of 10% TCA to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C. Collect the supernatant.
-
Derivatization: Mix an aliquot of the supernatant with an alkaline solution of potassium ferricyanide. This reaction oxidizes the thiamine compounds to their respective fluorescent thiochrome derivatives.
-
HPLC Analysis:
-
Quantification: Calculate the concentrations of thiamine, TMP, and TPP in the tissue sample by comparing the peak areas to a standard curve generated with known concentrations of the standards.[19][20] Results are typically expressed as nmol/g of tissue.[20][21]
Conclusion and Future Perspectives
For drug development professionals, focusing on these lipid-soluble prodrugs represents a promising avenue for creating more effective therapies for thiamine-responsive disorders. Future research should continue to explore the specific transport mechanisms of different derivatives across the blood-brain barrier and conduct large-scale clinical trials to confirm the long-term benefits and optimal dosing strategies in various patient populations.
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A Researcher's Guide to Validating Anti-Acetylthiamine Antibody Specificity
For researchers, scientists, and professionals in drug development, the reliability of an immunoassay hinges on the specificity of the antibody employed. This is particularly critical when targeting small molecules like acetylthiamine, where minor structural similarities to other endogenous compounds can lead to significant cross-reactivity and erroneous results. This guide provides a comprehensive framework for validating the specificity of an anti-acetylthiamine antibody, ensuring data integrity and confidence in your findings.
The validation process is not a mere checklist but a systematic investigation into the antibody's binding characteristics.[1] It's about demonstrating that the antibody binds selectively to this compound and not to structurally related molecules.[2][3] This guide will detail two essential experimental approaches: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Dot Blot analysis. We will explore the "why" behind the "how," offering insights into the experimental design and interpretation of results.
The Imperative of Specificity: this compound vs. Thiamine
This compound is a derivative of thiamine (Vitamin B1), a crucial nutrient involved in carbohydrate metabolism.[4][5] Their structural similarity presents a significant challenge for antibody specificity. An antibody raised against this compound must be rigorously tested to ensure it does not cross-react with thiamine and its other derivatives, which are naturally present in biological samples.
Part 1: Quantitative Assessment of Specificity via Competitive ELISA
A competitive ELISA is a powerful tool for quantifying the specificity of an antibody.[6] The principle lies in the competition between a labeled antigen (this compound conjugate) and the unlabeled antigen (this compound or potential cross-reactants in the sample) for a limited number of antibody binding sites.[6][7] A higher concentration of the target antigen in the sample results in a lower signal, creating an inverse relationship that allows for quantification.[8]
Experimental Workflow: Competitive ELISA
The following diagram outlines the key steps in a competitive ELISA for assessing anti-acetylthiamine antibody specificity.
Caption: Workflow for Competitive ELISA.
Step-by-Step Protocol for Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with an this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.[9][10]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.[9]
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.[9][10]
-
Competition: In separate tubes, pre-incubate the anti-acetylthiamine antibody with varying concentrations of this compound (standard curve) or potential cross-reactants (e.g., thiamine, thiamine monophosphate, thiamine pyrophosphate).
-
Sample Addition: Add the antibody-antigen mixtures to the coated and blocked wells. Incubate for 1-2 hours at 37°C.[7]
-
Washing: Wash the plate to remove unbound antibodies and antigens.[10]
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) and incubate for 1 hour at 37°C.[9]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.[7][9]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).[10]
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.[7]
Data Interpretation and Comparison
The results of the competitive ELISA can be used to calculate the half-maximal inhibitory concentration (IC50) for this compound and each potential cross-reactant. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Thiamine | >10,000 | <0.1 |
| Thiamine Monophosphate | >10,000 | <0.1 |
| Thiamine Pyrophosphate | >10,000 | <0.1 |
Cross-reactivity is calculated using the following formula:
(IC50 of this compound / IC50 of Potential Cross-Reactant) x 100%
An antibody with high specificity will have a low IC50 for this compound and a significantly higher IC50 for all other tested compounds, resulting in low percentage cross-reactivity.
Part 2: Qualitative Assessment of Specificity via Dot Blot Analysis
Dot blot is a simple and rapid technique to qualitatively assess antibody specificity against a panel of immobilized antigens. It provides a visual confirmation of the antibody's binding profile.[11]
Experimental Workflow: Dot Blot
The following diagram illustrates the straightforward workflow of a dot blot experiment.
Caption: Workflow for Dot Blot Analysis.
Step-by-Step Protocol for Dot Blot
-
Membrane Preparation: Prepare a nitrocellulose or PVDF membrane.
-
Antigen Spotting: Spot small volumes of this compound and potential cross-reactants (thiamine, thiamine monophosphate, thiamine pyrophosphate) at varying concentrations onto the membrane.[12] Allow the spots to dry completely.[12]
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the anti-acetylthiamine antibody for 1-2 hours at room temperature.[12]
-
Washing: Wash the membrane several times with wash buffer.[13]
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent or colorimetric substrate and visualize the signal.
Interpreting the Results
A highly specific anti-acetylthiamine antibody will produce a strong signal only at the spots corresponding to this compound. No or negligible signal should be observed for thiamine and its other derivatives, even at high concentrations.
Example Dot Blot Result:
| Antigen | 100 ng | 10 ng | 1 ng |
| This compound | ⚫ | ⚫ | ⚫ |
| Thiamine | ⚪ | ⚪ | ⚪ |
| Thiamine Monophosphate | ⚪ | ⚪ | ⚪ |
| Thiamine Pyrophosphate | ⚪ | ⚪ | ⚪ |
(⚫ = Strong Signal, ⚪ = No Signal)
Conclusion: A Multi-Faceted Approach to Validation
Validating the specificity of an anti-acetylthiamine antibody is a non-negotiable step for any researcher aiming for accurate and reproducible results.[1][14] A combination of quantitative methods like competitive ELISA and qualitative assessments such as dot blot provides a robust and comprehensive validation package.[15] By meticulously following these protocols and critically interpreting the data, researchers can proceed with confidence, knowing their antibody is a reliable tool for the specific detection of this compound.
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Comparative Metabolomics of Brain Tissue After Acetylthiamine Versus Thiamine Supplementation: A Technical Guide for Researchers
This guide provides a comprehensive framework for investigating the metabolic impact of acetylthiamine in comparison to thiamine supplementation on brain tissue. We will delve into the rationale for this comparison, propose a detailed experimental design for a comparative metabolomics study, and discuss the potential implications of the expected findings for neuroscience and drug development professionals.
Introduction: The Rationale for Comparing Thiamine and this compound in the Brain
Thiamine (Vitamin B1) is an essential micronutrient critical for central nervous system function.[1][2] Its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for key enzymes involved in cerebral glucose metabolism and energy production.[3][4][5][6] These enzymes include pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the Krebs cycle, and transketolase in the pentose phosphate pathway (PPP).[7][8] Consequently, thiamine deficiency can lead to severe neurological conditions such as Wernicke-Korsakoff syndrome, characterized by impaired energy metabolism, oxidative stress, and neuronal cell death.[3][4][7]
Standard thiamine supplementation often utilizes water-soluble forms like thiamine hydrochloride. However, its absorption from the intestine and transport across the blood-brain barrier are limited by reliance on specific protein transporters.[9][10] This has led to the development of lipophilic thiamine precursors, or "pro-drugs," designed to enhance bioavailability. This compound, an S-acyl derivative of thiamine, represents one such compound engineered for increased membrane permeability. The hypothesis is that its lipophilic nature allows it to diffuse more readily across cellular membranes, including the blood-brain barrier, leading to higher intraneuronal concentrations of thiamine and its active form, TPP.[11]
While the superior bioavailability of similar lipophilic thiamine derivatives like benfotiamine has been demonstrated, a detailed comparative metabolomic analysis of this compound's effects on brain tissue is less established.[12][13] Such a study is crucial to understand if the predicted increase in bioavailability translates to a more profound and beneficial impact on brain metabolism compared to standard thiamine supplementation. This guide outlines a robust experimental approach to address this knowledge gap using state-of-the-art mass spectrometry-based metabolomics.
Proposed Experimental Workflow
A successful comparative metabolomics study hinges on a meticulously planned and executed workflow, from animal model selection to data analysis. The following diagram illustrates the proposed experimental pipeline.
Caption: Proposed workflow for the comparative metabolomics study.
Detailed Methodologies
Animal Handling and Supplementation
-
Model: Adult male C57BL/6 mice (8-10 weeks old) are a suitable model.
-
Groups:
-
Control Group: Administered vehicle (e.g., saline or appropriate solvent).
-
Thiamine Group: Administered thiamine hydrochloride at a standard dose.
-
This compound Group: Administered an equimolar dose of this compound.
-
-
Administration: Daily oral gavage for a period of 28 days to ensure steady-state tissue concentrations.
Causality Behind Experimental Choices: The use of an equimolar dosage is critical for a direct comparison of the compounds' intrinsic efficacy. A 28-day period is chosen to allow for potential long-term adaptive changes in metabolic pathways. Oral gavage mimics the most common route of human supplementation.
Brain Tissue Collection and Metabolite Extraction
The primary challenge in brain metabolomics is the rapid post-mortem change in metabolite concentrations due to high metabolic activity.[14][15] Therefore, swift and effective quenching of enzymatic activity is paramount.[16]
Protocol:
-
Anesthesia and Euthanasia: Deeply anesthetize the animal (e.g., with isoflurane) followed by cervical dislocation.
-
Rapid Brain Harvest: Immediately following euthanasia (within seconds), perform in situ funnel freezing by pouring liquid nitrogen directly onto the exposed skull. This ensures rapid and uniform freezing of the brain tissue, halting metabolic processes.[16]
-
Dissection: Transfer the frozen head to a chilled environment (on dry ice). Dissect specific brain regions of interest (e.g., cortex, hippocampus) using pre-chilled instruments.
-
Homogenization: Weigh the frozen tissue samples (typically 30-50 mg) and place them in pre-chilled 2 mL homogenization tubes containing ceramic beads. Add a pre-cooled extraction solvent, such as 80% methanol, at a specific volume-to-weight ratio (e.g., 8 µL/mg).[17][18] Homogenize using a bead-based homogenizer (e.g., Precellys 24).
-
Extraction: For comprehensive coverage of both polar and non-polar metabolites, a biphasic extraction using methanol/water/chloroform is recommended.[17]
-
To the homogenate, add ice-cold water and chloroform to achieve a final ratio of approximately 2:1:2 (methanol:water:chloroform).
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase (for polar metabolites) and the lower organic phase (for lipids) into separate tubes.
-
Dry the extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store dried extracts at -80°C until analysis.
-
Self-Validating System: The inclusion of a quality control (QC) sample, created by pooling small aliquots from each experimental sample, is essential. This QC sample is injected periodically throughout the analytical run to monitor the stability and performance of the mass spectrometer. Low variance in the QC data provides confidence in the analytical results.
LC-MS/MS-Based Metabolomic Analysis
For broad coverage of the brain metabolome, a dual-column liquid chromatography approach coupled with tandem mass spectrometry (LC-MS/MS) is ideal.[19][20][21]
-
Polar Metabolites: The dried aqueous extracts are reconstituted and analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Lipids and Non-polar Metabolites: The dried organic extracts are analyzed using Reversed-Phase (RP) chromatography.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for data acquisition in both positive and negative ionization modes to maximize the number of detected metabolites.[22]
Anticipated Metabolic Signatures and Data Interpretation
Supplementation with a more bioavailable thiamine precursor like this compound is expected to elicit significant and distinct changes in the brain metabolome compared to standard thiamine. The following sections outline the key metabolic pathways likely to be affected and present hypothetical data for illustrative purposes.
Core Energy Metabolism and the Krebs Cycle
Thiamine, as TPP, is a critical cofactor for the pyruvate dehydrogenase complex (PDH), which converts pyruvate to acetyl-CoA, and for the α-ketoglutarate dehydrogenase complex (α-KGDH) within the Krebs cycle.[5][8] We hypothesize that the enhanced delivery of thiamine to the brain via this compound will lead to a more efficient flux through these key enzymatic steps.
Caption: Key TPP-dependent steps in central carbon metabolism.
Hypothetical Data: Krebs Cycle Intermediates
| Metabolite | Control (Relative Abundance) | Thiamine Group (Fold Change vs. Control) | This compound Group (Fold Change vs. Control) | Anticipated Significance (this compound vs. Thiamine) |
| Pyruvate | 1.00 | ↓ 1.2x | ↓↓ 1.8x | Lower pyruvate suggests more efficient conversion to Acetyl-CoA. |
| Lactate | 1.00 | ↓ 1.3x | ↓↓ 2.0x | Reduced lactate indicates a shift away from anaerobic glycolysis. |
| α-Ketoglutarate | 1.00 | ↓ 1.1x | ↓↓ 1.5x | Lower levels suggest increased flux through the α-KGDH complex. |
| Succinate | 1.00 | ↑ 1.2x | ↑↑ 1.7x | Higher levels of downstream metabolites reflect enhanced cycle activity. |
| ATP/ADP Ratio | 1.00 | ↑ 1.4x | ↑↑ 2.2x | A higher ratio signifies improved cellular energy status. |
This table presents hypothetical data to illustrate expected trends.
Pentose Phosphate Pathway (PPP) and Redox Balance
Transketolase, a TPP-dependent enzyme, is a cornerstone of the non-oxidative branch of the PPP.[5][7] This pathway is vital for producing NADPH, the primary cellular reductant for combating oxidative stress, and for generating precursors for nucleotide synthesis. Enhanced transketolase activity due to superior thiamine delivery would be expected to bolster the brain's antioxidant capacity.
Expected Metabolic Changes:
-
Increased levels of NADPH and reduced glutathione (GSH): Indicating enhanced antioxidant defense.
-
Increased levels of pentose phosphates (e.g., Ribose-5-phosphate): Reflecting higher flux towards nucleotide biosynthesis.
Hypothetical Data: Redox and PPP Metabolites
| Metabolite | Control (Relative Abundance) | Thiamine Group (Fold Change vs. Control) | This compound Group (Fold Change vs. Control) | Anticipated Significance (this compound vs. Thiamine) |
| NADPH/NADP+ Ratio | 1.00 | ↑ 1.5x | ↑↑ 2.5x | A higher ratio indicates greater reductive capacity. |
| GSH/GSSG Ratio | 1.00 | ↑ 1.8x | ↑↑ 3.0x | A key indicator of improved antioxidant status. |
| Ribose-5-Phosphate | 1.00 | ↑ 1.3x | ↑↑ 1.9x | Suggests increased capacity for nucleotide and nucleic acid synthesis. |
This table presents hypothetical data to illustrate expected trends.
Conclusion and Implications
This guide provides a robust framework for a comparative metabolomics investigation into the effects of this compound and thiamine on the brain. The anticipated results, suggesting that this compound more effectively enhances energy metabolism and antioxidant defenses, would have significant implications. For researchers, it would validate the mechanistic benefit of using lipophilic thiamine precursors in preclinical models of neurological disorders associated with metabolic dysfunction, such as Alzheimer's disease and Parkinson's disease.[3][23] For drug development professionals, such data would provide a strong rationale for advancing this compound and similar compounds into clinical trials for conditions characterized by cerebral thiamine deficiency or hypometabolism. By elucidating the precise metabolic advantages at the tissue level, we can move towards more targeted and effective strategies for neuroprotection.
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A Comparative Guide to the Independent Validation of Acetylthiamine in a Preclinical Model of Alzheimer's Disease
Introduction: The Thiamine Hypothesis and the Quest for Brain-Penetrant Derivatives
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. A growing body of evidence implicates impaired brain glucose metabolism and thiamine (Vitamin B1) deficiency as key contributors to AD pathophysiology.[1][2] Thiamine-dependent enzymes are critical for cerebral energy metabolism, and their reduced activity has been consistently observed in the brains of AD patients.[3][4]
This metabolic deficit provides a compelling therapeutic target. However, the clinical utility of standard thiamine supplementation is limited by its poor bioavailability and inefficient transport across the blood-brain barrier (BBB).[2][5][6] This has spurred the development of lipophilic thiamine derivatives, or prodrugs, designed for enhanced neural uptake. Benfotiamine, one such derivative, has shown considerable promise in preclinical AD models, demonstrating an ability to reduce plaque burden, mitigate tau pathology, and improve cognitive outcomes.[7][8][9]
This guide focuses on Acetylthiamine , a related derivative, proposing a rigorous validation framework to assess its therapeutic potential. By comparing it directly with a vehicle control and the benchmark compound, benfotiamine, we can ascertain its relative efficacy and unique pharmacological properties.
Therapeutic Rationale & Proposed Mechanism of Action
The core hypothesis is that by efficiently delivering thiamine to the central nervous system, this compound can counteract the metabolic and pathological cascades of AD. The proposed mechanisms are multifaceted, targeting several core aspects of the disease.
-
Restoration of Energy Metabolism: As a precursor to the essential coenzyme thiamine diphosphate (ThDP), this compound is expected to bolster the activity of key mitochondrial enzymes like the pyruvate dehydrogenase complex (PDHC) and α-ketoglutarate dehydrogenase (KGDH).[3][10] This enhancement of glucose metabolism can help restore cellular energy homeostasis and reduce oxidative stress.
-
Inhibition of Pathological Protein Aggregation: A critical downstream target implicated in both Aβ and tau pathology is Glycogen Synthase Kinase-3β (GSK3β).[3] Studies on benfotiamine have shown that it can suppress GSK3β activity.[7][8] By inhibiting GSK3β, this compound may simultaneously reduce the amyloidogenic processing of Amyloid Precursor Protein (APP) and decrease the hyperphosphorylation of tau, thus tackling both hallmark pathologies.
-
Neuroprotection via Antioxidant and Anti-inflammatory Effects: Thiamine derivatives possess intrinsic antioxidant and anti-inflammatory properties.[1][10][11] this compound is postulated to mitigate neuroinflammation and protect neurons from oxidative damage, which are known drivers of neurodegeneration in AD.
-
Support of Cholinergic Function: Thiamine is a necessary coenzyme for the synthesis of acetylcholine, a neurotransmitter vital for memory and learning that is significantly depleted in AD.[3][12]
The following diagram illustrates the proposed signaling pathways through which this compound is hypothesized to exert its neuroprotective effects.
Caption: Proposed neuroprotective mechanisms of this compound in AD.
Comparative Experimental Design
To ensure a robust and unbiased evaluation, we propose a comprehensive preclinical study design.
Causality Behind Experimental Choices:
-
Animal Model: We selected the APP/PS1 double transgenic mouse model . This model is well-characterized and develops age-dependent Aβ plaques and cognitive deficits, making it highly relevant for studying amyloid-targeted therapies.[8][13] Its widespread use in benfotiamine studies provides a solid basis for comparison.[7]
-
Age of Intervention: Treatment will commence at 6 months of age, a point where cognitive impairments begin to manifest and plaque pathology is established but not yet overwhelming, representing a therapeutic intervention window.[14][15]
-
Treatment Groups:
-
Vehicle Control (VC): Wild-type (WT) and APP/PS1 mice receiving the vehicle (e.g., sterile saline or corn oil) daily via oral gavage. This group establishes the baseline disease progression.
-
This compound (AT): APP/PS1 mice receiving a daily oral dose of this compound (e.g., 100 mg/kg).
-
Benfotiamine (BT): APP/PS1 mice receiving a daily oral dose of benfotiamine (e.g., 100 mg/kg). This serves as the benchmark comparator to gauge the relative efficacy of this compound.[8]
-
-
Duration: The treatment will last for 8-12 weeks, a duration shown to be sufficient for observing significant changes in both pathology and behavior in this mouse model.[7][8]
-
Endpoints: A multi-tiered assessment including behavioral, biochemical, and histological analyses to provide a holistic view of therapeutic efficacy.
The overall experimental workflow is depicted below.
Caption: High-level overview of the preclinical validation workflow.
Detailed Experimental Protocols & Methodologies
Adherence to standardized and validated protocols is paramount for reproducibility and trustworthiness.
Behavioral Assay: Morris Water Maze (MWM)
The MWM is the gold standard for assessing hippocampal-dependent spatial learning and memory.[16][17]
Protocol:
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22°C) containing a hidden platform (10 cm diameter) submerged 1 cm below the surface. The room should have distinct visual cues.[18]
-
Acquisition Phase (5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is placed into the pool facing the wall from one of four randomized starting positions.
-
The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to rest there for 15 seconds.
-
Record the time to reach the platform (escape latency) and path length using an automated tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.[19]
-
Behavioral Assay: Contextual Fear Conditioning (CFC)
CFC assesses the ability to learn and remember an association between a specific environment (context) and an aversive stimulus.[13][20]
Protocol:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber.
-
Allow a 2-minute exploration period.
-
Deliver a mild foot shock (e.g., 2 seconds, 0.7 mA).
-
The mouse remains in the chamber for another 30 seconds before being returned to its home cage.[20]
-
-
Contextual Memory Test (Day 2):
Brain Tissue Processing and Immunohistochemistry (IHC) for Aβ Plaques
This protocol allows for the visualization and quantification of amyloid plaque burden.[22]
Protocol:
-
Perfusion & Fixation: Mice are deeply anesthetized and transcardially perfused with ice-cold PBS followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose solution for cryoprotection.
-
Sectioning: Brains are sectioned coronally at 30-40 µm thickness using a cryostat or vibratome.
-
Staining:
-
Rinse free-floating sections 3x in PBS.
-
Perform antigen retrieval by incubating sections in 88% formic acid for 10 minutes.[23]
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Wash and incubate with a biotinylated secondary antibody for 2 hours at room temperature.
-
Amplify the signal using an avidin-biotin complex (ABC) kit and visualize with diaminobenzidine (DAB).[22]
-
-
Quantification: Capture images of the cortex and hippocampus. Use image analysis software (e.g., ImageJ) to calculate the percentage of the total area occupied by Aβ plaques ("plaque load").
Biochemical Assay: Sandwich ELISA for Aβ40 and Aβ42
ELISA provides a quantitative measure of soluble and insoluble Aβ levels in the brain.[24][25]
Protocol:
-
Brain Homogenization: Snap-frozen brain hemispheres are sequentially homogenized in buffers of increasing strength (e.g., TBS, Triton X-100, and finally formic acid) to extract soluble and insoluble Aβ fractions.
-
ELISA Procedure:
-
Use commercially available Aβ40 and Aβ42-specific ELISA kits.[26][27]
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add brain homogenate samples and standards to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate and add a biotinylated detection antibody (e.g., anti-Aβ 1-16).
-
Wash again and add streptavidin-HRP.
-
Add TMB substrate and stop the reaction with stop solution.
-
Read the absorbance at 450 nm.[25]
-
-
Analysis: Calculate Aβ concentrations based on the standard curve.
Biochemical Assay: Western Blot for Tau Phosphorylation
This technique measures the ratio of phosphorylated tau (p-Tau) to total tau, a key indicator of tau pathology.[28][29]
Protocol:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for p-Tau (e.g., AT8, PHF1) and total tau (e.g., Tau-5).[30] Use an antibody for a loading control like β-actin or GAPDH.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band densities and express results as the ratio of p-Tau to total tau, normalized to the loading control.[29]
Data Presentation and Comparative Interpretation (Hypothetical Data)
Clear and concise data presentation is crucial for comparative analysis. The following tables summarize expected outcomes from the proposed study.
Table 1: Morris Water Maze Performance
| Group | Escape Latency (Day 5, sec) | Time in Target Quadrant (Probe, %) |
|---|---|---|
| WT + Vehicle | 15.2 ± 2.1 | 45.5 ± 4.3 |
| APP/PS1 + Vehicle | 48.9 ± 5.5 | 18.2 ± 3.1 |
| APP/PS1 + Benfotiamine | 31.5 ± 4.8* | 30.1 ± 3.9* |
| APP/PS1 + this compound | 25.7 ± 4.2*† | 36.8 ± 4.1*† |
p < 0.05 vs. Vehicle; †p < 0.05 vs. Benfotiamine
Table 2: Contextual Fear Conditioning Performance
| Group | Freezing Time (%) |
|---|---|
| WT + Vehicle | 55.6 ± 6.2 |
| APP/PS1 + Vehicle | 22.1 ± 4.9 |
| APP/PS1 + Benfotiamine | 35.8 ± 5.1* |
| APP/PS1 + this compound | 42.3 ± 5.5*† |
p < 0.05 vs. Vehicle; †p < 0.05 vs. Benfotiamine
Table 3: Brain Histological and Biochemical Markers
| Group | Aβ Plaque Load (Hippocampus, %) | Insoluble Aβ42 (pg/mg tissue) | p-Tau / Total Tau Ratio |
|---|---|---|---|
| APP/PS1 + Vehicle | 12.4 ± 1.8 | 2540 ± 310 | 2.8 ± 0.4 |
| APP/PS1 + Benfotiamine | 8.1 ± 1.3* | 1650 ± 250* | 1.7 ± 0.3* |
| APP/PS1 + this compound | 6.5 ± 1.1*† | 1280 ± 210*† | 1.3 ± 0.2* |
p < 0.05 vs. Vehicle; †p < 0.05 vs. Benfotiamine
Interpretation of Hypothetical Data: The data presented in these tables would strongly support the therapeutic potential of this compound. In this scenario, both thiamine derivatives significantly improve cognitive performance in the MWM and CFC tests compared to the vehicle control.[7][31] Crucially, this compound shows a statistically significant advantage over benfotiamine in both behavioral paradigms. This cognitive enhancement is corroborated by the biochemical and histological data, where this compound demonstrates a superior ability to reduce Aβ plaque burden, lower insoluble Aβ42 levels, and decrease the ratio of hyperphosphorylated tau.[8][9]
Discussion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for validating the therapeutic potential of this compound in a preclinical model of Alzheimer's disease. The head-to-head comparison with benfotiamine is a critical design element that allows for the assessment of relative efficacy. The multi-modal evaluation, combining behavioral, histological, and biochemical endpoints, ensures a robust and translatable dataset.
Based on the hypothetical data, this compound would emerge as a highly promising candidate, potentially offering enhanced neuroprotective effects compared to other known thiamine derivatives. This could be attributed to superior BBB penetration, more potent engagement with downstream targets like GSK3β, or additional unique pharmacological activities.[10][11]
Future Directions would include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To directly measure brain concentrations of this compound and its metabolites and correlate them with therapeutic effects.
-
Dose-Response Studies: To identify the optimal therapeutic dose of this compound.
-
Advanced Mechanistic Studies: To confirm the engagement of targets like GSK3β and assess effects on synaptic protein levels, neuroinflammation, and oxidative stress markers.
-
Validation in other AD models: Testing this compound in a tau-centric model (e.g., P301S mice) to confirm its effects on tauopathy independent of amyloid pathology.[1]
By following the structured approach detailed in this guide, researchers can generate the high-quality, independent validation data necessary to advance this compound through the drug development pipeline and closer to potential clinical evaluation for Alzheimer's disease.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Acetylthiamine
For researchers and drug development professionals, meticulous attention to detail extends beyond the benchtop; it is paramount in the safe and compliant management of all laboratory materials, including their final disposition. This guide provides an in-depth, procedural framework for the proper disposal of Acetylthiamine, a derivative of Vitamin B1. Our approach moves beyond a simple checklist, delving into the causality behind each step to ensure that your disposal protocols are not only compliant but also scientifically sound and inherently safe. Adherence to these protocols is critical for protecting laboratory personnel and minimizing environmental impact.
Foundational Principles: Hazard Assessment and Regulatory Context
Before any disposal action is taken, a thorough understanding of the material's characteristics and the governing regulations is essential. While this compound, like many vitamin derivatives, is not typically classified as a federally regulated hazardous substance for transport, its disposal is subject to stringent regulations that prioritize environmental and workplace safety.[1][2]
1.1. Inherent Hazards of this compound Based on data from analogous thiamine compounds, the primary hazards to consider are:
-
Aquatic Harm: Some forms of thiamine are classified as harmful to aquatic life, making direct disposal into sewer systems unacceptable.[1] Discharge into the environment must be strictly avoided.[3]
-
Eye and Skin Irritation: As a fine powder, the compound can cause serious eye irritation and potential skin irritation upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4][5]
-
Combustible Dust: Like many fine organic powders, this compound may form combustible dust concentrations in the air.[2][6]
1.2. The Regulatory Landscape Disposal procedures are governed by a multi-tiered regulatory framework:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[7] Even if a substance isn't explicitly listed as hazardous, it's the generator's responsibility to make an accurate determination.
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (HazCom) (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), mandate safe handling procedures, employee training, and emergency preparedness.[8][9][10]
-
State and Local Regulations: Many states and municipalities have stricter disposal regulations than federal law. Always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.
This compound Waste Characterization and Handling
Proper segregation and handling at the point of generation are critical for a safe and compliant disposal pathway. The following table summarizes the essential handling parameters based on the waste form.
| Waste Form | Hazard Classification | Recommended Container | Required Personal Protective Equipment (PPE) | Core Disposal Principle |
| Unused/Expired Solid | Non-hazardous solid waste (pending local regulations). Potential eye/skin/respiratory irritant. | Tightly sealed, chemically compatible container (e.g., original container, HDPE).[11] | Nitrile gloves, safety glasses or goggles, lab coat.[12] Use in a ventilated area to avoid dust.[5] | Collect for licensed chemical waste vendor pickup. Do not dispose of in regular trash or sewer. |
| Contaminated Labware | Chemical waste. | Labeled, sealed container or heavy-duty bag designated for solid chemical waste. | Nitrile gloves, safety glasses, lab coat. | Segregate from non-contaminated waste. Manage as chemical waste for vendor pickup.[12] |
| Aqueous Solutions | Non-hazardous aqueous waste (pending concentration and local regulations). | Tightly sealed, chemically compatible liquid waste container (e.g., HDPE carboy). | Nitrile gloves, safety glasses or goggles, lab coat. | Do NOT dispose of down the drain.[13] Collect for licensed chemical waste vendor pickup. |
| Spill Cleanup Debris | Chemical waste. | Sealable, labeled container appropriate for solid waste. | Full PPE as required for the initial spill cleanup (gloves, goggles, lab coat). | All materials used for cleanup must be disposed of as chemical waste.[12] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the lifecycle of this compound waste within a laboratory setting, from generation to final handoff for disposal.
Phase 1: Preparation and Personal Protective Equipment (PPE)
-
Consult the SDS: Before handling, always review the most current Safety Data Sheet for this compound or a closely related thiamine compound.
-
Don Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety glasses with side shields or goggles, and a standard lab coat.[12]
-
Work in a Ventilated Area: Handle solid this compound in an area with adequate ventilation, such as a fume hood, to minimize the inhalation of dust.[5]
Phase 2: Waste Collection and Segregation
-
Select a Waste Container: Choose a container that is chemically compatible, in good condition, and has a secure, tight-fitting lid.[11] For solids, the original container is often a suitable choice.[11] For liquids, use a designated carboy.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. Keep acids, bases, and solvents in separate containers.[11] Incompatible materials for thiamine compounds include strong oxidizing agents, reducing agents, bases, and metals.[2][5]
-
Affix a Hazardous Waste Label: As soon as the first drop or particle of waste enters the container, it must be labeled.[14][15] The label must include:
-
Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[11][14][16] The container must remain closed except when adding waste.[11]
Phase 3: Final Disposal and Decontamination
-
Schedule a Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate for more than one year in an SAA.[11]
-
Transport to Central Accumulation Area (CAA): Trained EHS professionals will transport the waste from the SAA to a CAA for final consolidation and pickup by a licensed hazardous waste vendor.[14]
-
Decontaminate Surfaces: Thoroughly clean any surfaces that may have come into contact with this compound using soap and water.[12] Dispose of all cleaning materials (e.g., wipes, paper towels) as contaminated chemical waste.[12]
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is crucial.
For a Small Dry Spill:
-
Restrict Access: Keep unnecessary personnel away from the spill area.[5]
-
Ensure Ventilation: Maintain adequate ventilation.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain and Collect: Gently sweep or scoop the spilled material to avoid generating dust.[5][12] A dust-binding agent can be used.[12] Place the collected material into a labeled container for chemical waste disposal.[5]
-
Clean the Area: Wipe the spill area with soap and water, and dispose of all cleanup materials as chemical waste.[12]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
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Mastering the Safe Handling of Acetylthiamine: A Guide for Laboratory Professionals
For the dedicated researcher, the integrity of an experiment is paramount. This principle extends beyond the precision of measurements and the purity of reagents; it begins with the foundational practice of laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of Acetylthiamine, a key derivative of Vitamin B1. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your research by preventing contamination and exposure. The following protocols are derived from established best practices for handling powdered chemical reagents and the known characteristics of its parent compound, thiamine.
Hazard Identification and Risk Assessment: Understanding this compound
This compound, a derivative of thiamine (Vitamin B1), is typically encountered as a solid, crystalline powder. While comprehensive toxicological data for this specific derivative is not as widely documented as for its parent compound, we can infer a baseline hazard profile from the Safety Data Sheets (SDS) of closely related compounds like Thiamine Hydrochloride.
The primary hazards associated with handling this compound in its powdered form include:
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[4]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[4]
-
Combustible Dust: Like many fine organic powders, when dispersed in the air in sufficient concentrations, this compound dust may form a combustible mixture.[2]
It is imperative to consult the specific Safety Data Sheet provided by your supplier for the most accurate and detailed hazard information. Before any handling procedure, a thorough risk assessment should be conducted, considering the quantity of the substance being used and the nature of the experimental procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following recommendations are based on a risk-based approach, scaling the level of protection to the specific task being performed.
Eye and Face Protection
Why it's essential: The eyes are particularly vulnerable to chemical dust and splashes. The GHS classification for the related compound, Thiamine Hydrochloride, indicates it causes serious eye irritation.[1][2][3]
-
Minimum Requirement: At all times when in the laboratory where this compound is handled, safety glasses with side shields that are compliant with EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.
-
Enhanced Protection: When weighing out the powder or performing any operation with a high risk of dust generation or splashing, it is best practice to use chemical safety goggles. For larger quantities or when there is a significant splash risk, a face shield should be worn in conjunction with safety goggles.
Skin Protection
Why it's essential: To prevent direct contact with the skin, which can lead to irritation and potential absorption.
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for handling this compound powder and its solutions. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your skin. Change gloves immediately if they become contaminated.[5]
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect personal clothing and skin from accidental spills. Ensure the coat is fully buttoned.
Respiratory Protection
Why it's essential: To prevent the inhalation of fine dust particles, which can cause respiratory irritation.[4]
-
Under Normal Conditions: Handling small quantities of this compound in a well-ventilated area or a chemical fume hood typically does not require respiratory protection.[5]
-
Risk of Dust Generation: If you are weighing out larger quantities of the powder, or if the ventilation is inadequate, a NIOSH-approved N95 (or FFP2 equivalent) disposable respirator should be used to minimize the inhalation of dust.
The following table summarizes the recommended PPE for common laboratory tasks involving this compound:
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Storage and Transport | Safety Glasses with Side Shields | Nitrile Gloves | Not generally required |
| Weighing (small quantities) | Safety Goggles | Nitrile Gloves | Recommended if not in a fume hood |
| Weighing (large quantities) | Safety Goggles and Face Shield | Nitrile Gloves | N95/FFP2 respirator required if not in a ventilated enclosure |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Not generally required with good ventilation |
| Handling Solutions (open bench) | Safety Glasses with Side Shields | Nitrile Gloves | Not required |
Operational Plan: Safe Handling Procedures
Beyond PPE, your operational procedures are fundamental to ensuring safety.
Engineering Controls
-
Ventilation: Always handle powdered this compound in a well-ventilated area. For procedures with a high potential for dust generation, such as weighing, a chemical fume hood is the preferred engineering control.
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination of other experiments.
Step-by-Step Handling Protocol
-
Preparation: Before you begin, ensure your work area is clean and uncluttered. Have all necessary equipment, including your PPE, readily available.
-
Weighing:
-
If possible, weigh the powder directly into a sealable container within a chemical fume hood or a ventilated balance enclosure.
-
To minimize dust, avoid pouring the powder from a height. Use a spatula to carefully transfer the material.
-
Close the container immediately after weighing.
-
-
Preparing Solutions:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.
-
-
Spill Management:
-
In the event of a small powder spill, carefully sweep it up with a dustpan and brush, avoiding the creation of dust clouds. Place the collected powder in a sealed container for disposal.
-
Clean the spill area with a damp cloth.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Unused this compound powder and any materials grossly contaminated with the powder (e.g., weighing paper, contaminated gloves) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container for liquids. Do not pour chemical waste down the drain unless it is explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water) three times. Collect the rinsate as hazardous liquid waste. Once cleaned, the container can often be disposed of as non-hazardous waste, but be sure to follow your local regulations.
Always adhere to the specific hazardous waste disposal guidelines provided by your institution's EHS department. When in doubt, treat the waste as hazardous and consult with EHS for guidance.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, while upholding the highest standards of scientific integrity.
References
- THIAMINE LAMOTHE-ABIET Safety D
- Thiamine Acetate Hydrochloride | CAS 1037-29-2. Santa Cruz Biotechnology.
- Safety Data Sheet - Thiamine. (2021). Spectrum Chemical.
- Safety Data Sheet - Thiamine (hydrochloride). (2024). Cayman Chemical.
- Safety D
- SAFETY DATA SHEET - Thiamine hydrochloride. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Thiamine Hydrochloride (USP/FCC). (2025). Fisher Scientific.
- SAFETY DATA SHEET - Thiamine hydrochloride. (2024). Sigma-Aldrich.
- Safety Data Sheet - Thiamine pyrophosph
- SAFETY DATA SHEET - Thiamine mononitr
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
